molecular formula C12H10BFO3 B1322008 (4-(4-Fluorophenoxy)phenyl)boronic acid CAS No. 361437-00-5

(4-(4-Fluorophenoxy)phenyl)boronic acid

Cat. No.: B1322008
CAS No.: 361437-00-5
M. Wt: 232.02 g/mol
InChI Key: BXLDWIUCAAJXIZ-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H10BFO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLDWIUCAAJXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620776
Record name [4-(4-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620776
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Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361437-00-5
Record name [4-(4-Fluorophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(4-Fluorophenoxy)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Properties, Applications, and Experimental Protocols

Abstract

This compound (CAS No. 361437-00-5) is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry.[1][2] Its unique structure, featuring a stable boronic acid moiety, a diaryl ether linkage, and a terminal fluorine atom, makes it an invaluable reagent for introducing the 4-fluorophenoxy-phenyl group into complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document offers field-proven insights and detailed experimental protocols designed for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

Arylboronic acids are foundational pillars of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3] These compounds are favored for their moderate reactivity, high functional group tolerance, and generally low toxicity.

This compound is a designer reagent within this class. Its utility stems from the strategic incorporation of two key structural motifs highly sought after in medicinal chemistry:

  • Diaryl Ether Linkage: This scaffold is prevalent in numerous biologically active compounds, offering a balance of rigidity and conformational flexibility.

  • Terminal Fluorine Atom: The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties such as lipophilicity.[4]

Consequently, this boronic acid serves as a specialized and efficient precursor for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and advanced materials.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

Core Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 361437-00-5[1]
Molecular Formula C₁₂H₁₀BFO₃[1]
Molecular Weight 232.02 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid/powderInferred from analogues
Purity Typically ≥95%[1]
SMILES OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1[1]

While the exact melting point is not widely published, it is a stable solid at room temperature. For comparison, the closely related analogue 4-(4′-Fluorobenzyloxy)phenyl)boronic acid has a melting point of 165-170 °C. Boronic acids are known to undergo dehydration upon heating to form cyclic boroxine anhydrides.

Solubility and Stability

Based on the behavior of similar phenylboronic acid derivatives, the following solubility profile can be expected:

  • High Solubility: Ethers (e.g., THF, Dioxane), Ketones (e.g., Acetone).

  • Moderate Solubility: Alcohols (e.g., Methanol, Ethanol).

  • Low Solubility: Water, nonpolar hydrocarbons (e.g., Hexanes, Toluene).[5]

Expert Insight: The low solubility in water can be overcome during reactions by using a strong aqueous base (e.g., K₂CO₃, Cs₂CO₃), which converts the boronic acid to a more soluble boronate salt. This is a key principle in designing effective Suzuki coupling conditions.

The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, particularly from moisture.[2]

Safety, Handling, and Storage

As with related arylboronic acids, this compound should be handled with appropriate care. The primary hazards are:

  • H302: Harmful if swallowed.[6][7]

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles (European standard - EN 166).[6]

  • Hand Protection: Nitrile or other suitable protective gloves.[6]

  • Skin and Body Protection: Laboratory coat and appropriate clothing to prevent skin exposure.[6]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8] Storage: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere.[2]

Synthesis of this compound

The most common and reliable laboratory synthesis of arylboronic acids proceeds via an organometallic intermediate derived from the corresponding aryl halide. The logical precursor for this synthesis is 1-bromo-4-(4-fluorophenoxy)benzene.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis (Ullmann Condensation) cluster_1 Step 2: Boronic Acid Formation A 4-Bromophenol + 1-Fluoro-4-iodobenzene B 1-Bromo-4-(4-fluorophenoxy)benzene A->B CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) C 1-Bromo-4-(4-fluorophenoxy)benzene D Organolithium Intermediate C->D 1. n-BuLi, THF, -78 °C E Borate Ester Intermediate D->E 2. B(OiPr)3, -78 °C to RT F This compound E->F 3. Acidic Workup (e.g., HCl)

Caption: Synthetic pathway to the target boronic acid.

Detailed Synthetic Protocol

This protocol is based on well-established methods for arylboronic acid synthesis.[9]

Step 1: Synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene (Precursor)

  • To an oven-dried flask under an inert atmosphere, add 4-bromophenol (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir overnight.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the precursor diaryl ether.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

  • Slowly add triisopropyl borate (B(O-iPr)₃, 1.5 eq) to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous HCl (e.g., 2 M) at 0 °C until the mixture is acidic (pH ~1-2).

  • Stir vigorously for 1-2 hours to hydrolyze the borate ester.

  • Extract the product with ethyl acetate or diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude solid can be purified by recrystallization (e.g., from a water/acetone mixture) or by washing with a nonpolar solvent like hexanes to afford the pure boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond to construct biaryl or related structures.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) species and proceeds through a well-understood catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronate (Ar'-B(OR)₃⁻) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Boronic Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The choice of aryl halide is critical; reactivity follows the order I > Br > Cl.

  • Activation & Transmetalation: The boronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate complex (e.g., [Ar'-B(OH)₃]⁻). This complex transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new Pd(II)-diaryl intermediate. This is the rate-determining step for many systems. The electron-withdrawing nature of the fluorine in our title compound can subtly influence the nucleophilicity of the boronate, a factor to consider when optimizing reaction conditions.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (Ar-Ar') and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol

This section provides a robust, general protocol for the coupling of this compound with a generic aryl bromide.

Materials and Reagents
Reagent/MaterialM.W.Amount (mmol)Equiv.
Aryl Bromide (Ar-Br)-1.01.0
This compound 232.021.21.2
Pd(PPh₃)₄ (Catalyst)1155.560.030.03
Potassium Carbonate (K₂CO₃) (Base)138.212.52.5
Toluene (Solvent)-5 mL-
Ethanol (Solvent)-2.5 mL-
Water (Solvent)-2.5 mL-

Experimental Workflow Diagram

Workflow Setup 1. Combine Reagents (Ar-Br, Boronic Acid, Base, Solvents) Degas 2. Degas Mixture (Bubble N₂ or Ar for 15 min) Setup->Degas AddCat 3. Add Pd Catalyst (Under inert atmosphere) Degas->AddCat React 4. Heat to Reflux (e.g., 90 °C) (Monitor by TLC/LC-MS) AddCat->React Workup 5. Aqueous Workup (Dilute, Separate Layers, Extract) React->Workup Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: Standard workflow for a Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a stir bar and condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol, 278 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Solvent Addition: Add toluene (5 mL), ethanol (2.5 mL), and deionized water (2.5 mL).

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the limiting aryl bromide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Applications in Research and Drug Development

The (4-(4-fluorophenoxy)phenyl) moiety is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways. While specific drug syntheses using this exact boronic acid may be proprietary, its role as a key intermediate is clear. It provides a direct and efficient route to introduce this specific pharmacophore during lead optimization campaigns.

For example, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been investigated for their potential as anticancer agents.[10] The synthesis of such complex structures is greatly facilitated by Suzuki coupling reactions, where this compound could be a key reactant to build the core scaffold. Its use allows medicinal chemists to rapidly generate analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is a sophisticated and highly valuable reagent for modern organic synthesis. Its well-defined structure allows for the precise and reliable introduction of the 4-fluorophenoxy-phenyl motif, a common and desirable feature in pharmaceutical and materials science research. By understanding its fundamental properties, handling requirements, and the mechanistic nuances of its application in Suzuki-Miyaura coupling, researchers can effectively leverage this compound to construct complex molecular targets with high efficiency.

References

An In-Depth Technical Guide to the Synthesis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-(4-Fluorophenoxy)phenyl)boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, most notably as a key precursor in the synthesis of advanced pharmaceutical agents. Its diaryl ether structure combined with the versatile boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction: Significance and Synthetic Overview

This compound, with CAS Number 361437-00-5, is an organoboron compound of significant interest in drug discovery.[1][2] Arylboronic acids are recognized as crucial intermediates in the synthesis of various pharmaceuticals.[3] The incorporation of a boronic acid group into bioactive molecules can modify selectivity, improve physicochemical properties, and enhance pharmacokinetic profiles.[4] This has led to the development and approval of several boronic acid-containing drugs.[5][6][7]

The synthesis of this target molecule, which features a C-B bond on a diaryl ether scaffold, primarily relies on the conversion of an aryl halide precursor. The principal strategies, which will be detailed herein, include:

  • Palladium-Catalyzed Miyaura Borylation: A robust and widely used method employing a palladium catalyst to couple an aryl halide with a diboron reagent.

  • Halogen-Metal Exchange followed by Borylation: A classic organometallic approach using organolithium or Grignard reagents to form a reactive intermediate that is subsequently trapped by a borate ester.

Each method offers distinct advantages regarding functional group tolerance, reaction conditions, and scalability. This guide will dissect these methods to provide a comprehensive operational understanding.

Core Synthesis Strategy 1: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is arguably the most common and versatile method for synthesizing arylboronic esters.[8] It involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[9] This method is prized for its mild reaction conditions and excellent tolerance of various functional groups, which might not be compatible with highly reactive organolithium or Grignard intermediates.[8][9]

Principle and Rationale

The reaction begins with the oxidative addition of the aryl halide (1-bromo-4-(4-fluorophenoxy)benzene) to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, which is activated by the base (commonly potassium acetate, KOAc). The cycle concludes with reductive elimination, yielding the desired boronic ester and regenerating the Pd(0) catalyst.

The choice of base is critical; it must be strong enough to facilitate the transmetalation but not so strong as to promote a competing Suzuki coupling side-reaction with the product.[9] Potassium acetate is often optimal as it forms an (acetato)palladium(II) complex after oxidative addition, which is more reactive in the subsequent transmetalation step due to the high oxophilicity of boron.[8]

Mandatory Visualization: Miyaura Borylation Catalytic Cycle

Miyaura_Borylation cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation B₂(pin)₂ Base (KOAc) ArPd(II)(Bpin)L2 Ar-Pd(II)(Bpin)L₂ Transmetalation->ArPd(II)(Bpin)L2 RedElim Reductive Elimination ArPd(II)(Bpin)L2->RedElim RedElim->Pd(0)L2 Ar-Bpin

Caption: Catalytic cycle for the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of the pinacol ester of this compound, which is then hydrolyzed to the final product.

Materials:

  • 1-Bromo-4-(4-fluorophenoxy)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), and anhydrous potassium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude boronic ester in a suitable solvent mixture (e.g., acetone/water). Add an aqueous solution of HCl and stir vigorously at room temperature until hydrolysis is complete (as monitored by TLC).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[10]

Core Synthesis Strategy 2: Halogen-Metal Exchange and Borylation

This classical organometallic approach offers a powerful alternative to palladium-catalyzed methods. It proceeds in two distinct steps: first, the generation of a highly nucleophilic organometallic reagent (organolithium or Grignard) from the aryl bromide precursor, and second, the electrophilic trapping of this intermediate with a borate ester.[11]

Principle and Rationale

Lithiation-Borylation: This method involves the reaction of 1-bromo-4-(4-fluorophenoxy)benzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[12] This effects a rapid bromine-lithium exchange, generating an aryllithium intermediate.[11] This highly reactive species is then quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate complex is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.[13][14] The low reaction temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.[15]

Grignard-Mediated Borylation: Similar to the lithiation route, this method begins with the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal.[16][17] The resulting arylmagnesium bromide is then treated with a borate ester. While generally less reactive than organolithiums, Grignard reagents are often sufficient for this transformation and can sometimes be more tolerant of certain functional groups.[18]

Mandatory Visualization: Lithiation-Borylation Workflow

Caption: General workflow for the lithiation-borylation synthesis route.

Detailed Experimental Protocol (Lithiation-Borylation)

Materials:

  • 1-Bromo-4-(4-fluorophenoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous THF in an oven-dried, multi-necked flask under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[19]

  • Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

The choice between Miyaura borylation and halogen-metal exchange depends on several factors, including available equipment, substrate complexity, and desired scale.

ParameterMiyaura BorylationLithiation-BorylationGrignard-Borylation
Functional Group Tolerance High (Tolerates esters, ketones, etc.)[9]Low (Incompatible with acidic protons)Moderate
Reaction Temperature Elevated (Typically 80-110 °C)Cryogenic (-78 °C)Room Temp to Reflux
Reagents Pd catalyst, ligands, diboron estersPyrophoric n-BuLi, borate estersMg metal, borate esters
Key Advantage Broad substrate scope, operational simplicityRapid reaction, high yields for simple substratesLower cost than lithiation, avoids pyrophorics
Key Disadvantage Catalyst cost, potential for dehalogenation[20]Requires stringent anhydrous/anaerobic conditionsInitiation can be difficult, lower yields

Purification and Quality Control

Regardless of the synthetic route, effective purification is critical. Arylboronic acids can be challenging to purify via standard silica gel chromatography.[10]

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale.

  • Acid/Base Extraction: Exploiting the acidic nature of the boronic acid allows for purification through basic washes to remove non-acidic impurities.[21][22]

  • Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.[10]

A crucial consideration is the potential for protodeboronation, a side reaction where the C-B bond is cleaved, particularly under basic or acidic aqueous conditions.[23] Careful control of pH and temperature during work-up and purification is essential to minimize this impurity.

Conclusion

The synthesis of this compound is well-established, with both modern palladium-catalyzed methods and classic organometallic routes providing viable pathways. The Miyaura borylation offers superior functional group tolerance and is often the method of choice in complex molecule synthesis. In contrast, lithiation-borylation provides a rapid and high-yielding alternative for simpler precursors, provided that stringent anhydrous and cryogenic conditions can be maintained. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can effectively produce this valuable synthetic intermediate for applications in drug discovery and beyond.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-(4-Fluorophenoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in synthetic chemistry and materials science. As a derivative of phenylboronic acid, it is a crucial building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the fluorophenoxy moiety introduces specific electronic and steric properties, making it a valuable precursor in the development of pharmaceuticals and advanced materials.

Accurate and comprehensive characterization of this molecule is paramount for its effective use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, structure, and purity. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and supported by authoritative data on analogous compounds. We will explore the rationale behind the expected spectral features and outline standardized protocols for data acquisition.

Molecular Structure and Physicochemical Properties

The structural integrity of a reagent is the foundation of its reactivity. Understanding the arrangement of atoms and functional groups is the first step in interpreting its spectroscopic signature.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 361437-00-5 [1][2][3]
Molecular Formula C₁₂H₁₀BFO₃ [2]
Molecular Weight 232.02 g/mol [2][3]

| IUPAC Name | this compound |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The presence of ¹¹B and ¹⁹F nuclei in the target molecule provides additional, highly specific probes for structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is dominated by signals from the two distinct aromatic rings.

  • Aromatic Region (δ 7.0-8.0 ppm):

    • Fluorophenoxy Ring: The protons on this ring will appear as two distinct signals due to the fluorine substituent. The protons ortho to the fluorine will be coupled to it and to the meta protons, likely resulting in a triplet-like pattern (or a doublet of doublets). The protons meta to the fluorine will also show coupling, typically appearing as a doublet of doublets.

    • Boronic Acid Ring: The protons on the phenyl ring attached to the boron atom will also give rise to two signals. The protons ortho to the boronic acid group will appear as a doublet, and those meta (and ortho to the ether linkage) will appear as another doublet.

  • Boronic Acid Protons (B(OH)₂): The two hydroxyl protons on the boron atom typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In the presence of D₂O, this signal will disappear due to H-D exchange.

¹³C NMR Spectroscopy

Carbon NMR reveals the electronic environment of each carbon atom. Due to symmetry, fewer than 12 signals are expected.

  • Aromatic Carbons (δ 115-165 ppm): The spectrum will show distinct signals for the carbons of both phenyl rings. The carbon atoms directly bonded to fluorine and oxygen will be significantly shifted. The C-F coupling will be observable for the carbons on the fluorinated ring.

  • Ipso-Carbon (C-B): The carbon atom directly attached to the boron (the ipso-carbon) is a key diagnostic signal. It typically appears as a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus and is often found in the δ 130-140 ppm range.[4]

¹¹B NMR Spectroscopy

¹¹B NMR is definitive for confirming the presence and oxidation state of the boron atom.

  • Chemical Shift: For tricoordinate arylboronic acids (sp² hybridized), a single, often broad, resonance is expected in the range of δ 27-33 ppm.[5][6][7] This distinguishes it from the tetracoordinate boronate esters or borate complexes (sp³ hybridized), which appear significantly upfield (δ 5-15 ppm).[6][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR provides a highly sensitive and specific signal for the fluorine atom.

  • Chemical Shift: A single resonance is expected for the fluorine atom on the phenyl ring. Its chemical shift provides information about its electronic environment. Long-range coupling to the ortho-protons on the same ring may be observed, often resulting in a triplet-like multiplet in a proton-coupled ¹⁹F spectrum.[9][10]

Table 2: Summary of Expected NMR Data (Solvent: DMSO-d₆)

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 8.0 - 8.2 br s B(OH)₂
7.8 - 7.9 d Protons ortho to -B(OH)₂
7.2 - 7.3 t Protons ortho to -F
7.1 - 7.2 m Protons meta to -F
7.0 - 7.1 d Protons meta to -B(OH)₂
¹³C ~160 d (¹JCF) C-F
115-160 m Aromatic C, C-O
~135 br s C-B
¹¹B 27 - 33 br s B(OH)₂

| ¹⁹F | -110 to -125 | m | Ar-F |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • ¹¹B & ¹⁹F NMR Acquisition: Tune the probe to the respective frequencies for ¹¹B and ¹⁹F and acquire standard one-pulse spectra. These nuclei are highly sensitive, so acquisition times are typically short.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

  • O-H Stretch: A very prominent, broad absorption band is expected in the 3200-3400 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid's hydroxyl groups.[11][12]

  • Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region.

  • B-O Stretch: A strong, characteristic asymmetric stretching vibration for the B-O bond in arylboronic acids is typically observed between 1330-1390 cm⁻¹.[13][14]

  • C-O-C Stretch: A strong band corresponding to the aryl ether C-O-C asymmetric stretch is expected around 1240 cm⁻¹.

  • C-F Stretch: A strong absorption band for the C-F bond is typically found in the 1150-1250 cm⁻¹ region.

Table 3: Summary of Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3400 Strong, Broad O-H Stretch (B-OH)
3030 - 3100 Medium, Sharp Aromatic C-H Stretch
~1600, ~1500 Strong Aromatic C=C Stretch
1330 - 1390 Strong Asymmetric B-O Stretch
~1240 Strong Asymmetric C-O-C Stretch

| 1150 - 1250 | Strong | C-F Stretch |

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

  • Molecular Ion Peak [M]: The molecular weight is 232.02 Da. In a high-resolution mass spectrum, this would be the most valuable piece of data for confirming the elemental composition. The presence of boron's two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments.

  • Key Fragmentation Pathways:

    • Loss of Water: Dehydration from the boronic acid moiety is a common fragmentation pathway.

    • Ether Bond Cleavage: Scission of the C-O ether bond can lead to fragments corresponding to the fluorophenoxy and phenylboronic acid moieties.

    • Boronic Acid Fragmentation: The unimolecular decomposition of the temporary negative ion often leads to characteristic fragments like BO⁻ and BO₂⁻.[15]

Table 4: Summary of Expected Mass Spectrometry Data (ESI-)

m/z Value Interpretation
~231.0 [M-H]⁻ (Deprotonated molecule)
~121.0 [C₆H₄B(OH)₂]⁻ (Phenylboronic acid fragment after ether cleavage)
~111.0 [C₆H₄FO]⁻ (Fluorophenoxide fragment)
42.8 / 41.8 [BO₂]⁻ (¹¹B and ¹⁰B isotopes)

| 26.8 / 25.8 | [BO]⁻ (¹¹B and ¹⁰B isotopes) |

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water.[16]

  • Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water and acetonitrile (often with 0.1% formic acid or ammonium acetate).

  • Mass Spectrometry:

    • Ionization: Use an Electrospray Ionization (ESI) source, operating in either positive or negative ion mode. Negative mode is often effective for boronic acids.

    • Analysis: Acquire data using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

    • Fragmentation (MS/MS): Select the precursor ion (e.g., m/z 231) and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum for structural confirmation.

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and efficient characterization of the material, where each technique validates the others.

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, ¹¹B, and ¹⁹F NMR collectively provide an unambiguous map of the molecular structure. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the diagnostic O-H and B-O stretches of the boronic acid moiety. Finally, mass spectrometry validates the molecular weight and elemental composition. By following the detailed protocols and interpreting the data against the expected values outlined in this guide, researchers can confidently verify the structure, identity, and purity of this versatile chemical building block, ensuring its reliable performance in subsequent applications.

References

A Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(4-Fluorophenoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore for developing targeted therapeutics, particularly enzyme inhibitors.[1] The presence of the boronic acid moiety allows for reversible covalent interactions with diols, a feature exploited in sensors and drug delivery systems, while the fluorophenoxy group modulates the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] This guide provides an in-depth technical overview of its molecular properties, a validated synthesis protocol, comprehensive characterization methodologies, and a detailed exploration of its anticipated crystal structure based on established principles of boronic acid crystallography.

Molecular & Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in its application. These identifiers are essential for regulatory compliance, sourcing, and computational modeling.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 361437-00-5[4][5]
Molecular Formula C₁₂H₁₀BFO₃[4]
Molecular Weight 232.02 g/mol [4]
MDL Number MFCD13182406[4]
Physical Form Solid, powder
Storage Conditions Inert atmosphere, 2-8°C[5]

Synthesis Protocol: A Validated Approach

The synthesis of arylboronic acids is a well-established field. The following protocol is adapted from standard methodologies for preparing similar compounds, such as the synthesis of 4-amino-3-fluorophenylboronic acid, which involves a lithium-halogen exchange followed by boronation.[2][6] This multi-step process ensures a high yield of the target compound.

Overall Synthesis Workflow

The synthesis proceeds via a Grignard or, more commonly, an organolithium intermediate, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.

cluster_0 Step 1: Lithiation cluster_1 Step 2: Boronation cluster_2 Step 3: Hydrolysis A 1-Bromo-4-(4-fluorophenoxy)benzene D Lithium-Halogen Exchange A->D B n-Butyllithium (n-BuLi) B->D C Anhydrous THF, -78°C C->D F Quenching at -78°C D->F Organolithium Intermediate E Triisopropyl borate E->F H Boronate Ester Intermediate F->H Reaction Mixture G Aqueous HCl I Final Product: this compound G->I H->I

Caption: A three-step workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-4-(4-fluorophenoxy)benzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • Triisopropyl borate (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 1-Bromo-4-(4-fluorophenoxy)benzene in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.[2]

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Boronation: While maintaining the temperature at -78°C, add triisopropyl borate dropwise. The reaction is often exothermic; control the addition rate to keep the temperature stable. After addition, allow the mixture to stir at -78°C for 2 hours, then warm to room temperature and stir overnight.[2]

  • Hydrolysis & Extraction: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2] Filter the solution and remove the solvent under reduced pressure to yield a crude solid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a diethyl ether/hexane mixture, to yield pure this compound as a white or off-white solid.

Spectroscopic and Thermal Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound. The following methods are standard for arylboronic acids.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Temperature: 298 K.

  • Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO at δ ~2.50 ppm).[7]

  • Analysis: Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectra.

Expected Spectral Data:

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ar-H ~8.0d2HProtons ortho to B(OH)₂
Ar-H ~7.2t2HProtons ortho to F
Ar-H ~7.1m4HRemaining aromatic protons
B(OH)₂ ~8.2br s2HBoronic acid protons
¹³C NMR Chemical Shift (δ) ppmAssignment
Ar-C ~160 (d, J≈245 Hz)C-F
Ar-C ~115-160Remaining aromatic carbons
Ar-C ~130 (broad)C-B(OH)₂

Note: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

Protocol:

  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]

  • Sample Prep: A small amount of the solid powder is placed directly on the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹.

Expected Vibrational Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 Broad, StrongO-H stretch (from hydrogen-bonded boronic acid dimers)
~1350 StrongB-O stretch
~1250 StrongC-O-C stretch (asymmetric)
~1100 StrongC-F stretch
Mass Spectrometry (MS)

MS is used to determine the molecular weight and confirm the elemental composition.

Protocol:

  • Technique: Electrospray Ionization (ESI) in negative ion mode is typically effective for boronic acids.

  • Analysis: Look for the [M-H]⁻ or adduct peaks. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.

Expected m/z:

  • Calculated Exact Mass: 232.0711

  • Expected ESI(-) Peak [M+HCOO]⁻: m/z 277.07

Crystallographic Analysis

Principles of Boronic Acid Crystal Packing

Arylboronic acids rarely exist as monomers in the solid state. The dominant intermolecular force is strong O-H···O hydrogen bonding between the boronic acid hydroxyl groups. This typically leads to the formation of cyclic dimers, creating a robust hydrogen-bonded synthon that dictates the primary packing arrangement.[8] The larger aromatic framework then organizes through weaker forces like π-π stacking and van der Waals interactions.

cluster_dimer Hydrogen-Bonded Dimer cluster_lattice Crystal Lattice node1 R-B(OH)₂ node2 R-B(OH)₂ node1->node2 O-H···O node3 π-π Stacking node4 van der Waals Forces node3->node4 node5 C-F···H Interactions node4->node5 cluster_dimer cluster_dimer cluster_dimer->node3 Dimer units stack via

Caption: Intermolecular forces governing boronic acid crystal packing.

Protocol for Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the self-validating system for determining the crystal structure.

  • Crystal Growth:

    • Method: Slow evaporation is the most common technique.

    • Procedure: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like methanol/water). Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. High-quality, single crystals should form.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

    • Procedure: Mount a suitable crystal on a goniometer head. Center the crystal in the X-ray beam. Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Software: Use standard crystallographic software packages (e.g., SHELXT for solution, SHELXL for refinement).

    • Procedure:

      • Data Integration: Integrate the raw diffraction data to obtain a list of reflection intensities.

      • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.

      • Refinement: Refine the atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other structural parameters against the experimental data to achieve the best fit, minimizing the R-factor.

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters for an ideal crystal of this compound, based on common values for arylboronic acids.[8][9]

ParameterAnticipated Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for centrosymmetric dimers)
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 25
α, γ (°) ** 90
β (°) 90 - 110
Volume (ų) 1500 - 2000
Z 4 or 8
Calculated Density (g/cm³) **~1.3 - 1.4
R-factor (R1) < 0.05

Applications in Drug Discovery and Development

The unique chemical properties of boronic acids make them valuable in medicinal chemistry.[10] The boron atom acts as a Lewis acid, enabling it to form a covalent, tetrahedral adduct with nucleophiles, such as the catalytic serine residue in serine proteases or the zinc-coordinated water molecule in metallo-β-lactamases.[11] This mechanism is the basis for the action of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[10][12]

  • Enzyme Inhibition: The (4-(4-Fluorophenoxy)phenyl) moiety provides a scaffold that can be tailored to fit into the active sites of specific enzymes. The boronic acid acts as a "warhead," forming a reversible covalent bond with key catalytic residues.[13][14]

  • Metabolic Stability: The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.[15]

  • Targeted Delivery: Phenylboronic acid-based materials are being explored for drug delivery, as they can bind to the diol groups present in saccharides, which are often overexpressed on the surface of cancer cells.[3][16] This allows for targeted accumulation of therapeutic agents.

Conclusion

This compound is a meticulously designed chemical entity with significant potential. Its synthesis is achievable through robust, well-documented organometallic procedures. Its structure, confirmed through a suite of spectroscopic techniques, is dominated in the solid state by strong hydrogen-bonding interactions that favor dimeric synthons. This foundational understanding of its molecular and crystal structure is paramount for its rational application by researchers, scientists, and drug development professionals aiming to create next-generation diagnostics and therapeutics.

References

A Technical Guide to the Solubility of (4-(4-Fluorophenoxy)phenyl)boronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (4-(4-Fluorophenoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and offers insights based on the behavior of analogous arylboronic acids.

Introduction: The Critical Role of Solubility in Research and Development

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties paramount. Solubility, a critical physicochemical parameter, directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the viability of a synthetic route.

Despite the widespread use of arylboronic acids, comprehensive solubility data in common organic solvents remains surprisingly scarce in the literature.[1][2][3] This guide aims to bridge that gap by providing a foundational understanding of the factors governing the solubility of this compound and empowering researchers with the methodology to determine it for their specific applications.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, several key features are at play:

  • The Boronic Acid Moiety: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This contributes to its potential for solubility in polar solvents.

  • Aromatic Rings: The two phenyl rings provide a significant nonpolar character to the molecule, favoring solubility in less polar organic solvents.

  • Ether Linkage: The oxygen atom in the phenoxy group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.

  • Fluorine Substitution: The fluorine atom is highly electronegative, introducing a dipole moment and potentially influencing intermolecular interactions.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the monomeric acid and the trimeric boroxine is solvent and temperature-dependent and can complicate solubility measurements.[2]

Qualitative Solubility Profile: Insights from Analogous Compounds

Generally, phenylboronic acid exhibits:

  • High solubility in polar aprotic solvents like acetone and other ketones, as well as in ethers.[3][4][5]

  • Moderate solubility in chlorinated solvents such as chloroform.[3][4][5]

  • Very low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[3][4][5]

The introduction of the lipophilic 4-fluorophenoxy group is expected to increase the overall non-polar character of the molecule compared to unsubstituted phenylboronic acid. This suggests that this compound may exhibit enhanced solubility in moderately polar and non-polar organic solvents relative to its parent compound. Conversely, its solubility in highly polar, protic solvents like water is expected to be low.[6][7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of solubility is essential. The following is a robust, step-by-step protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (ensure purity)

  • A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solid into vials prep2 Add a known volume of solvent prep1->prep2 Dispense equil Shake at constant temperature until equilibrium is reached (e.g., 24-48 hours) prep2->equil Incubate sample1 Allow solid to settle equil->sample1 Cease agitation sample2 Withdraw supernatant and filter sample1->sample2 Clarify sample3 Dilute sample sample2->sample3 Prepare for analysis sample4 Analyze by HPLC sample3->sample4 Inject quant Determine concentration from calibration curve sample4->quant Calculate

Caption: Experimental workflow for solubility determination.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure the concentration of the solute in the solution has plateaued.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted samples under the same HPLC conditions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Data Presentation: A Framework for Your Results

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.

SolventPolarity IndexSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
Heptane0.1
Toluene2.4
Dichloromethane3.1
Tetrahydrofuran4.0
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1

Safety Considerations

This compound, like many boronic acids, should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[9][10]

Conclusion

References

An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid (CAS 361437-00-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

(4-(4-Fluorophenoxy)phenyl)boronic acid, identified by CAS number 361437-00-5, is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a fluorinated phenoxy moiety with a phenylboronic acid, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Boronic acids, as a class of compounds, are distinguished by their unique physicochemical and electronic characteristics. They are generally stable, have low toxicity, and their degradation product, boric acid, is considered environmentally benign.[1] The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid capable of forming reversible covalent bonds with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

PropertyValueSource(s)
CAS Number 361437-00-5[3][4]
Molecular Formula C₁₂H₁₀BFO₃[3]
Molecular Weight 232.02 g/mol [3]
Appearance White to off-white solid/powderN/A (General observation from suppliers)
Purity Typically ≥95%[4]
Storage Conditions Inert atmosphere, 2-8°C[3]

Solubility: While specific quantitative solubility data in a range of solvents is not extensively published in peer-reviewed literature, arylboronic acids generally exhibit solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and have some solubility in water.[5] Their solubility can be influenced by the pH of the aqueous medium.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below.

Conceptual Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Borylation A 4-Bromophenol C 1-Bromo-4-(4-fluorophenoxy)benzene A->C:w B 1-Fluoro-4-iodobenzene B->C:w D This compound C->D:w C_reagents CuI, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) D_reagents 1. n-BuLi or Mg 2. B(OiPr)3 or B(OMe)3 3. H3O+

Figure 1: Conceptual synthetic pathway for this compound.

Exemplary Synthetic Protocol

The following is a representative, non-validated protocol based on general methods for arylboronic acid synthesis.[6][7]

Step 1: Synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene (Intermediate)

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol, 1-fluoro-4-iodobenzene, copper(I) iodide (catalytic amount), and potassium carbonate.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(4-fluorophenoxy)benzene.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the intermediate, 1-bromo-4-(4-fluorophenoxy)benzene, in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes via syringe. The reaction mixture will typically change color, indicating the formation of the organolithium species.

  • After stirring for a specified time at -78 °C, add triisopropyl borate dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or precipitation.

Applications in Drug Discovery and Materials Science

The primary utility of this compound lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The (4-(4-fluorophenoxy)phenyl) moiety can be efficiently coupled to a variety of aryl or heteroaryl halides, providing a straightforward route to complex biaryl and heterobiaryl structures. These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A This compound C Suzuki-Miyaura Coupling A->C:w B Aryl/Heteroaryl Halide (R-X) B->C:w D Biaryl/Heterobiaryl Product C->D:w C_reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Toluene, Dioxane)

Figure 2: General scheme of a Suzuki-Miyaura coupling reaction utilizing this compound.

The fluorine atom in the molecule can confer desirable properties to the final product, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered electronic properties in organic materials.

Potential in Medicinal Chemistry

While there is no readily available public information on the intrinsic biological activity of this compound itself, its value in drug discovery is as a crucial intermediate. Arylboronic acids are instrumental in the synthesis of numerous drug candidates and approved drugs. For instance, the biaryl scaffold is a common feature in many kinase inhibitors and other targeted therapies. The ability to introduce the (4-(4-fluorophenoxy)phenyl) group allows for the exploration of structure-activity relationships (SAR) by modifying a key region of a potential drug molecule.

Phenylboronic acids, more broadly, have been investigated for their ability to bind to the surface of cancer cells, which often overexpress sialic acid-containing glycans.[7] This targeting strategy has been explored for both imaging and therapeutic applications.[7]

Applications in Organic Electronics

The diaryl ether linkage and the potential for extended conjugation make the (4-(4-fluorophenoxy)phenyl) moiety an attractive component in materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The Suzuki-Miyaura coupling is a key reaction for synthesizing the complex conjugated polymers and small molecules used in these applications.

Experimental Protocols: A Practical Guide

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be adapted and optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Reactivity and Stability

Arylboronic acids are generally stable compounds but can undergo certain side reactions.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can occur under certain reaction conditions, particularly in the presence of strong acids or bases at elevated temperatures.

  • Oxidation: The C-B bond can be susceptible to oxidation.

  • Trimerization (Boroxine Formation): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often observed upon storage and can be reversed by the addition of water.

Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. It is advisable to obtain a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound. Some notable suppliers include:

  • Sigma-Aldrich

  • BLDpharm[3]

  • Apollo Scientific[4]

Conclusion

This compound (CAS 361437-00-5) is a valuable and versatile building block for organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it a key intermediate for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective application in the laboratory. As the demand for novel and sophisticated molecular architectures continues to grow, the importance of such well-defined and functionalized building blocks will undoubtedly increase.

References

IUPAC name and synonyms for (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Synthesis, Applications, and Analysis

Introduction

This compound is a specialized diaryl ether derivative that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its structural motif, featuring a fluorinated aromatic ring linked via an ether bridge to a phenylboronic acid, makes it a highly versatile reagent for introducing complex functionality into target molecules. Boronic acids, in general, have garnered significant interest following the success of drugs like Bortezomib (Velcade®), which has demystified concerns about their toxicity and highlighted their potential as pharmacophores.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its critical applications and analytical characterization. As a senior application scientist, the focus here is not just on the protocols themselves, but on the underlying chemical principles and the rationale that governs experimental choices, ensuring both technical accuracy and practical utility.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. The compound is systematically named according to IUPAC conventions, but it is also referenced by various registry numbers and synonyms in commercial and academic literature.

IUPAC Name: this compound[3][4]

Synonyms:

  • 4-(4-Fluorophenoxy)benzeneboronic acid

Chemical Identifiers:

IdentifierValueSource
CAS Number 361437-00-5[3][4]
Molecular Formula C₁₂H₁₀BFO₃[3]
MDL Number MFCD13182406[3][4]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and reaction conditions. Below is a summary of the key properties for this compound.

PropertyValueSource
Molecular Weight 232.02 g/mol [3]
Appearance White to off-white solid/powder
Purity Typically ≥95%[3]
SMILES OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1[3]
InChI Key InChI=1S/C12H10BFO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H[4]

Synthesis and Purification

The synthesis of arylboronic acids typically proceeds through an organometallic intermediate. A robust and common method involves a lithium-halogen exchange from the corresponding aryl bromide, followed by reaction with a borate ester and subsequent acidic hydrolysis.[5][6]

Synthetic Workflow Diagram

The logical flow from the starting material to the final product is illustrated below. This pathway is chosen for its high efficiency and the commercial availability of the starting materials.

Synthesis_Workflow Start 4-Bromo-1-(4-fluorophenoxy)benzene Step1 1. n-BuLi, THF -78 °C Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 2. B(OiPr)₃ Intermediate->Step2 BorateEster Boronate Ester Complex Step2->BorateEster Step3 3. HCl (aq) BorateEster->Step3 Product This compound Step3->Product

Caption: General synthesis route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis from 4-bromo-1-(4-fluorophenoxy)benzene.

Principle: The core of this synthesis is the generation of a highly nucleophilic aryllithium species from the aryl bromide via lithium-halogen exchange. This intermediate readily attacks the electrophilic boron atom of triisopropyl borate. The final hydrolysis step converts the resulting boronate ester into the desired boronic acid.

Materials:

  • 4-Bromo-1-(4-fluorophenoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), e.g., 2 M aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1-(4-fluorophenoxy)benzene (1.0 eq). Dissolve it in anhydrous THF.

    • Expertise & Experience: The use of flame-dried glassware and a nitrogen atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Any moisture will quench the reagent and reduce the yield.[5]

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

    • Causality: This low temperature is essential to prevent side reactions, such as the deprotonation of THF or reaction at other sites on the aromatic ring. The slight excess of n-BuLi ensures complete conversion of the starting material.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often exothermic, so slow addition is key. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help prevent the formation of undesired tetracoordinate "ate" complexes that can complicate the reaction.

  • Hydrolysis (Workup): Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours until a precipitate (the boronic acid) forms.

    • Trustworthiness: The acidic workup is a self-validating step. It not only hydrolyzes the boronate ester to the boronic acid but also neutralizes any remaining organolithium reagent and separates the organic product from inorganic salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexanes mixture) to yield the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and advanced materials.[7][9]

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (Ar¹-X) pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 Transmetalation (Ar²-B(OH)₂ + Base) pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² pd_complex2->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling this compound with a generic aryl bromide.

Principle: The reaction couples the nucleophilic organic group from the boronic acid with an electrophilic organohalide. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate this transformation. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[9]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (Ar-Br) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF, 2-3 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Expertise & Experience: Degassing is critical for catalyst longevity. Oxygen can oxidize the active Pd(0) species to an inactive form, halting the catalytic cycle.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

    • Causality: The choice of catalyst, base, and solvent system is highly interdependent and substrate-specific. For example, electron-rich aryl halides may require more active phosphine ligands on the palladium catalyst. Cesium fluoride (CsF) can be an effective base for sensitive substrates where stronger bases might cause side reactions.[10]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water to remove the inorganic base and salts. Dry the organic phase, filter, and concentrate.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired biaryl product.

Analytical Characterization

Confirming the identity and purity of the boronic acid is essential for its use in synthesis. A combination of chromatographic and spectroscopic methods is employed.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both confirming the molecular weight and quantifying boronic acids, even at very low concentrations.[11]

  • Sample Preparation: A stock solution is prepared by dissolving an accurately weighed sample in methanol. This is then diluted to working concentrations (e.g., in a 50:50 methanol/water mixture).[11]

  • Method: Analysis is typically performed using reverse-phase chromatography. Detection via mass spectrometry often utilizes electrospray ionization (ESI) in negative ion mode, monitoring for the [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) can be used for highly sensitive and selective quantitation.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

  • ¹H NMR: Will show characteristic signals for the aromatic protons. The integration of these signals helps confirm the structure.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: A single signal will confirm the presence of the fluorine atom.

  • ¹¹B NMR: A broad signal characteristic of a trigonal boronic acid will be observed, providing direct evidence of the key functional group.

Safety and Handling

This compound, like many boronic acid derivatives, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general hazards for similar arylboronic acids include:

  • Skin irritation (H315)

  • Serious eye irritation (H319)

  • May cause respiratory irritation (H335)

  • Harmful if swallowed (H302)[12]

Recommended Practices:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Handling: Avoid creating dust. Ensure adequate ventilation.

References

Discovery and history of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-(4-Fluorophenoxy)phenyl)boronic acid: Synthesis, Characterization, and Applications

Executive Summary

This compound, with CAS Number 361437-00-5, is a highly valuable synthetic intermediate in modern organic chemistry.[1][2] Its structural architecture, featuring a diaryl ether linkage and a fluorine-substituted aromatic ring, makes it a sought-after building block in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, from its historical context within the broader class of arylboronic acids to detailed synthetic protocols, characterization data, and its pivotal role in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the mechanistic rationale behind experimental procedures and offers practical insights for researchers, scientists, and drug development professionals.

The Ascendancy of Arylboronic Acids: A Historical Perspective

The journey of boronic acids began in 1860 with Edward Frankland's first synthesis of ethylboronic acid.[3] For over a century, their synthetic utility remained relatively niche. This landscape was irrevocably altered in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[4][5] This reaction, now globally recognized as the Suzuki-Miyaura coupling, offered an exceptionally robust and versatile method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and poly-aryl structures.[4][6][7]

The significance of this discovery cannot be overstated. Arylboronic acids emerged as star players due to their remarkable stability to air and moisture, low toxicity, and broad functional group tolerance—a stark contrast to many other organometallic reagents like Grignards or organolithiums.[7][8] This combination of stability and reactivity propelled them to the forefront of synthetic chemistry, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount.[8][9][10] The development of specialized boronic acids like this compound is a direct consequence of this chemical revolution, designed to introduce specific, high-value structural motifs into target molecules.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, with its key identifiers and properties summarized below.[11]

PropertyValueSource(s)
IUPAC Name This compound[12]
CAS Number 361437-00-5[1][2]
Molecular Formula C₁₂H₁₀BFO₃[1][12]
Molecular Weight 232.02 g/mol [1][12]
MDL Number MFCD13182406[2][12]
Appearance Solid[11]
Storage Conditions Inert atmosphere, 2-8°C[1][11]
SMILES OB(O)C1=CC=C(OC2=CC=C(F)C=C2)C=C1[12]
InChI Key BXLDWIUCAAJXIZ-UHFFFAOYSA-N[11]

Synthesis and Mechanistic Insights: A Validated Protocol

The synthesis of arylboronic acids is a well-established field, with several reliable methods at the disposal of the modern chemist.[8] The most common and industrially scalable approach involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[8][13][14]

This section details a robust, field-proven protocol for the synthesis of this compound, starting from the commercially available 1-bromo-4-(4-fluorophenoxy)benzene.

Experimental Protocol: Synthesis of this compound

Step 1: Lithiation of 1-bromo-4-(4-fluorophenoxy)benzene

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expert Insight: The extreme low temperature is critical to prevent side reactions. The aryllithium intermediate is highly reactive and can react with the THF solvent or other electrophiles if the temperature rises. This ensures the selective formation of the desired organometallic species.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.

Step 2: Borylation

  • In a separate flame-dried flask, prepare a solution of trimethyl borate (B(OMe)₃, 1.5 eq) in anhydrous THF.

  • Slowly add the solution of trimethyl borate to the aryllithium solution at -78 °C.

    • Expert Insight: The borate ester is added to the aryllithium (and not the other way around) to maintain an excess of the borate, which minimizes the formation of diaryl and triaryl borate side products. The reaction is highly exothermic and requires slow addition to control the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding aqueous hydrochloric acid (HCl, 2 M) until the pH is acidic (~pH 2).

    • Trustworthiness Check: The acidic workup is essential for two reasons: it protonates any remaining aryllithium or basic species, and more importantly, it hydrolyzes the borate ester intermediate to the desired boronic acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or trituration with a non-polar solvent like hexanes to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Key Reagents cluster_process Process Steps Start 1-bromo-4-(4-fluorophenoxy)benzene Lithiation Step 1: Lithiation (THF, -78 °C) Start->Lithiation nBuLi n-BuLi nBuLi->Lithiation Borate B(OMe)3 Borylation Step 2: Borylation (-78 °C to RT) Borate->Borylation HCl HCl (aq) Hydrolysis Step 3: Acidic Hydrolysis (Workup) HCl->Hydrolysis Lithiation->Borylation Aryllithium Intermediate Borylation->Hydrolysis Borate Ester Intermediate Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous characterization of the final product is a cornerstone of synthetic chemistry. The following table outlines the expected spectroscopic data for this compound based on its structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple doublets and triplets between δ 7.0-8.0 ppm. The protons on the boronic acid-bearing ring will appear as a pair of doublets (AA'BB' system), as will the protons on the fluorophenoxy ring. - Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is D₂O exchangeable. Its chemical shift can vary significantly.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (δ 115-165 ppm). - C-B Bond: The carbon atom directly attached to the boron will be broad and may be difficult to observe, appearing around δ 130-140 ppm. - C-F Bond: The carbon attached to fluorine will show a large coupling constant (¹JCF ≈ 245 Hz).
¹⁹F NMR A single resonance (singlet or multiplet depending on coupling to ortho protons) in the typical aryl fluoride region (approx. -110 to -120 ppm, relative to CFCl₃).
MS (ESI-) Expected [M-H]⁻ peak at m/z 231.0. Depending on the conditions, adducts with solvent or bases may be observed.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[15] This reaction enables the precise and efficient installation of the 4-(4-fluorophenoxy)phenyl moiety onto a variety of molecular scaffolds.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-understood catalytic cycle involving a Palladium(0) active species.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Boronate [R2-B(OH)3]- Boronate->Transmetal Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of this compound with an Aryl Bromide
  • To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Expert Insight: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[16]

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent system (e.g., Dioxane/Water, Toluene, or DMF).[17]

    • Trustworthiness Check: Degassing the solvent is critical for removing dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the reaction mixture (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic base and boronic acid byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Significance in Medicinal Chemistry and Drug Discovery

The structural features of this compound are particularly relevant in drug design.[18]

  • Diaryl Ether Linkage: This is a common and privileged scaffold in medicinal chemistry. It provides a conformationally flexible yet stable link between two aromatic rings, allowing for optimal positioning of pharmacophoric elements to interact with biological targets.

  • Terminal Fluorine Atom: The incorporation of fluorine is a widely used strategy in drug development.[19] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability.[20]

This building block is therefore used to synthesize compounds for a wide range of therapeutic areas. The related (4-phenoxyphenyl)boronic acid is a key intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat certain cancers.[21][22] The presence of the fluorophenoxy group offers a pre-installed modification that medicinal chemists can leverage to fine-tune the properties of new drug candidates. The growing number of FDA-approved drugs containing a boronic acid moiety itself, such as Bortezomib, highlights the increasing acceptance and importance of boron chemistry in medicine.[10][18][23]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its value is rooted in the historical development of boronic acid chemistry and the transformative power of the Suzuki-Miyaura coupling reaction. A thorough understanding of its synthesis, characterization, and reactivity allows researchers to strategically incorporate the valuable 4-(4-fluorophenoxy)phenyl motif into complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a reliable foundation for the successful application of this versatile building block.

References

The Emerging Therapeutic Potential of Fluorophenoxy-Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorophenoxy-substituted phenylboronic acids represent a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of their therapeutic potential, focusing on their unique chemical properties, mechanisms of action, and applications in anticancer and antibacterial research. By integrating insights from synthetic chemistry, molecular biology, and pharmacology, this document serves as a comprehensive resource for professionals engaged in drug discovery and development. We will delve into the rationale behind experimental designs, detail key methodologies for evaluating biological activity, and present a forward-looking perspective on the future of this compelling area of research.

Introduction: The Strategic Advantage of Fluorophenoxy Substitution on Phenylboronic Acids

Phenylboronic acids (PBAs) have garnered significant attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a motif prevalent in many biological molecules such as saccharides and the active sites of serine proteases.[1][2] This interaction forms the basis of their diverse biological activities. The introduction of a fluorophenoxy substituent onto the phenyl ring of a PBA is a strategic design element that can profoundly influence its physicochemical properties and, consequently, its biological efficacy.

The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring through inductive effects.[3] This can modulate the Lewis acidity of the boronic acid moiety, which is crucial for its interaction with biological targets.[3] Furthermore, the phenoxy group can provide additional points of interaction within a biological target, potentially enhancing binding affinity and selectivity. The combination of these features makes fluorophenoxy-substituted phenylboronic acids a compelling scaffold for the development of novel therapeutic agents.

This guide will explore the multifaceted biological activities of these compounds, with a particular focus on their roles as anticancer and antibacterial agents. We will examine the underlying mechanisms of action and provide detailed protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting Aberrant Glycosylation and Enzyme Function

A hallmark of many cancer cells is the aberrant expression of cell surface glycans, particularly an overabundance of sialic acid residues.[4][5] This "hyper-sialylation" plays a critical role in tumor progression, metastasis, and immune evasion.[6] Phenylboronic acids have a notable affinity for sialic acids, forming reversible boronate esters.[4][7] This interaction provides a powerful mechanism for selectively targeting cancer cells.

Fluorophenoxy-substituted PBAs can leverage this targeting strategy with enhanced efficacy. The electronic modifications imparted by the fluoro and phenoxy groups can fine-tune the binding affinity and pH sensitivity of the PBA for sialic acid.[5] This is particularly relevant in the acidic tumor microenvironment, which can enhance the selective binding of PBAs to cancer cells.[5]

Beyond glycan targeting, these compounds have shown promise as enzyme inhibitors. Boronic acids are known to inhibit serine proteases by forming a stable complex with the catalytic serine residue.[1][8] This mechanism is central to the action of the FDA-approved proteasome inhibitor bortezomib.[2][9] Fluorophenoxy-substituted PBAs can be designed to target specific proteases or other enzymes implicated in cancer progression with high potency and selectivity. Studies have shown that the substitution pattern on the phenyl ring significantly impacts the antiproliferative activity of these compounds.[10]

Mechanism of Anticancer Action

The anticancer activity of fluorophenoxy-substituted phenylboronic acids is often multifactorial, stemming from their ability to:

  • Target Sialic Acid on Cancer Cells: This leads to the disruption of cell signaling pathways, inhibition of cell adhesion and migration, and induction of apoptosis.[4][6][11]

  • Inhibit Key Enzymes: By acting as transition-state analogue inhibitors of serine proteases and other enzymes, they can disrupt critical cellular processes like protein degradation and signaling.[2][8]

  • Induce Cell Cycle Arrest: Certain derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase, leading to mitotic catastrophe and apoptosis.[10]

Signaling Pathway: Phenylboronic Acid Interaction with Cancer Cell Surface Sialic Acid

G cluster_0 Extracellular cluster_1 Intracellular PBA Fluorophenoxy- Substituted PBA SA Sialic Acid (Overexpressed on Cancer Cell Surface) PBA->SA Reversible Boronate Ester Formation Disruption Disruption of Cell Signaling & Adhesion SA->Disruption Altered Membrane Properties Membrane Cancer Cell Membrane Apoptosis Apoptosis Disruption->Apoptosis

Caption: PBA binding to sialic acid on cancer cells.

Antibacterial Activity: A Renewed Approach to Combatting Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat. Phenylboronic acids and their derivatives have emerged as a promising class of antibacterial agents with novel mechanisms of action.[12][13] The introduction of fluorophenoxy substituents can enhance their antibacterial potency and spectrum of activity.

One of the primary antibacterial targets for boronic acid derivatives is the class of serine β-lactamases.[14][15] These enzymes are a major cause of resistance to β-lactam antibiotics like penicillins and cephalosporins.[14] Boronic acids act as competitive inhibitors, forming a reversible adduct with the catalytic serine residue in the enzyme's active site, thereby protecting the antibiotic from degradation.[14][16]

Furthermore, studies have demonstrated that halogenated phenylboronic acids, including those with fluoro-substituents, exhibit direct antibacterial and antibiofilm activity against various pathogenic bacteria.[12][13] The mechanism of this direct action is still under investigation but may involve the disruption of bacterial cell wall synthesis or interference with quorum sensing pathways.[17][18]

Structure-Activity Relationships in Antibacterial Action

Research has shown a clear structure-activity relationship for the antibacterial effects of substituted phenylboronic acids. For instance, the position of the fluorine atom on the phenyl ring can significantly influence the compound's activity against different bacterial strains.[10] Halogenation, in general, has been shown to enhance antibacterial efficacy.[12][13]

Experimental Workflow: Screening for Antibacterial Activity

G Start Synthesized Fluorophenoxy-PBA Derivatives MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Synergy Synergy Testing with β-lactam Antibiotics MIC->Synergy Data Data Analysis & Lead Identification MBC->Data Biofilm->Data Synergy->Data

Caption: Workflow for evaluating antibacterial potential.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of fluorophenoxy-substituted phenylboronic acids as therapeutic agents relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key experiments.

General Synthesis of Fluorophenoxy-Substituted Phenylboronic Acids

The synthesis of these compounds can be achieved through various established organometallic reactions. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction.[19][20]

Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate fluorophenoxy-substituted aryl halide (bromide or iodide), bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired boronate ester.

  • Hydrolysis: Hydrolyze the boronate ester to the corresponding boronic acid using an acidic workup (e.g., treatment with aqueous HCl).

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F, ¹¹B), mass spectrometry, and elemental analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10][21]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the fluorophenoxy-substituted phenylboronic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[22]

Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.[17] Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the fluorophenoxy-substituted phenylboronic acid in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Data Presentation and Interpretation

The systematic presentation of experimental data is crucial for the clear communication of research findings.

Table 1: In Vitro Anticancer Activity of Selected Fluorophenoxy-Substituted Phenylboronic Acids

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)[10]
FPBA-12-Fluoro-6-formylA2780 (Ovarian)5.2
FPBA-24-Fluoro-2-formylA2780 (Ovarian)6.1
FPBA-33-Fluoro-2-formylA2780 (Ovarian)18.5
FPBA-45-Fluoro-2-formylA2780 (Ovarian)>50

Table 2: Antibacterial Activity of Halogenated Phenylboronic Acids

Compound IDBacterial StrainMIC (µg/mL)[12][13]
FIPBAVibrio parahaemolyticus100
DIMPBAVibrio parahaemolyticus100
PBAEscherichia coli1000[22]
PBAShigella sonnei1200[22]

Future Directions and Conclusion

Fluorophenoxy-substituted phenylboronic acids are a versatile and promising class of compounds with significant potential in oncology and infectious disease research. Their unique ability to interact with biological targets through reversible covalent bonding, coupled with the tunable physicochemical properties afforded by the fluorophenoxy moiety, makes them attractive candidates for further development.

Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the substitution patterns to enhance selectivity for specific cancer cell types or bacterial strains.

  • Elucidating Mechanisms of Action: Deeper investigation into the molecular pathways affected by these compounds to identify novel targets and potential resistance mechanisms.

  • In Vivo Evaluation: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[21][23]

  • Drug Delivery Systems: Incorporating these compounds into targeted drug delivery systems, such as nanoparticles, to improve their therapeutic index.[6][24]

References

Methodological & Application

The Strategic deployment of (4-(4-Fluorophenoxy)phenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the quest for molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Boronic acids and their derivatives have emerged as indispensable tools in the medicinal chemist's armamentarium, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, (4-(4-Fluorophenoxy)phenyl)boronic acid has garnered significant attention as a sophisticated building block for the synthesis of complex therapeutic agents. Its unique structural and electronic properties, conferred by the fluorophenoxy moiety, offer distinct advantages in modulating the biological activity and metabolic stability of drug candidates. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the synthesis of kinase inhibitors, supported by detailed experimental protocols.

Application Notes: The Rationale for Employing this compound

The utility of this compound in medicinal chemistry is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of a biaryl linkage, a common motif in a multitude of biologically active molecules.

Key Advantages:

  • Metabolic Stability: The presence of a fluorine atom in the phenoxy ring can significantly enhance the metabolic stability of the resulting molecule.[2] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to an extended plasma half-life and improved bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: The electronegativity of the fluorine atom can influence the electronic properties of the entire molecule. This can be strategically employed to fine-tune the pKa of nearby functional groups, thereby affecting the molecule's solubility, membrane permeability, and binding affinity to its biological target.

  • Enhanced Target Engagement: The fluorophenoxy group can participate in favorable interactions within the binding site of a protein target, such as hydrogen bonding or dipole-dipole interactions. These interactions can contribute to higher binding affinity and selectivity.

  • Synthetic Tractability: this compound is a stable, crystalline solid that is amenable to a wide range of reaction conditions, making it a reliable and versatile coupling partner in complex synthetic sequences.

A prime example of the successful application of this building block is in the synthesis of Trametinib , a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2 enzymes, which is approved for the treatment of various cancers.[3] The (4-(4-fluorophenoxy)phenyl) moiety of Trametinib plays a crucial role in its high-affinity binding to the allosteric pocket of the MEK protein.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Trametinib Precursor

This section provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of this compound with a key intermediate, N-(3-aminophenyl)acetamide, which represents a critical step in the synthesis of Trametinib and related kinase inhibitors.

Reaction Scheme:

G A N-(3-aminophenyl)acetamide C Trametinib Precursor A->C Pd Catalyst, Base B This compound B->C

A representative Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentMolecular WeightQuantity (mmol)Mass/Volume
N-(3-aminophenyl)acetamide150.181.0150 mg
This compound232.021.2278 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Tricyclohexylphosphine (PCy₃)280.490.0411.2 mg
Potassium phosphate, tribasic (K₃PO₄)212.273.0637 mg
1,4-Dioxane (anhydrous)--10 mL
Water (degassed)--2 mL

Instrumentation:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL Schlenk flask, add N-(3-aminophenyl)acetamide (150 mg, 1.0 mmol), this compound (278 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Preparation: In a separate vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) and add them to the reaction flask against a positive flow of argon.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PCy₃ is a robust catalyst system for Suzuki-Miyaura couplings involving electron-rich anilines and arylboronic acids. The bulky and electron-donating tricyclohexylphosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid or other sensitive functional groups.

  • Solvent System: The mixture of dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle. Degassing the water is crucial to remove dissolved oxygen, which can oxidize the palladium(0) catalyst and deactivate it.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere of argon or nitrogen is essential to prevent catalyst decomposition and ensure high yields.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of the Trametinib precursor.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh and add reactants: - N-(3-aminophenyl)acetamide - this compound - K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvents Add Solvents: - Anhydrous Dioxane - Degassed Water inert->solvents catalyst Add Catalyst System: - Pd(OAc)₂ - PCy₃ solvents->catalyst heating Heat to 100 °C with Vigorous Stirring catalyst->heating monitoring Monitor Progress by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction purification Dry, Concentrate, and Purify by Flash Chromatography extraction->purification final_product Trametinib Precursor purification->final_product Isolate Pure Product

Workflow for the Suzuki-Miyaura Coupling.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its incorporation into drug candidates, exemplified by the MEK inhibitor Trametinib, highlights the advantages of using fluorinated motifs to enhance biological activity and pharmacokinetic properties. The provided protocol for the Suzuki-Miyaura coupling serves as a practical guide for researchers and scientists engaged in the synthesis of complex bioactive molecules. By understanding the principles behind the application of this versatile reagent and adhering to robust experimental procedures, the drug discovery process can be significantly advanced.

References

Application Notes and Protocols: (4-(4-Fluorophenoxy)phenyl)boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (4-(4-Fluorophenoxy)phenyl)boronic acid is a versatile building block in modern materials science, primarily utilized for its capacity to form carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Its unique structure, featuring a fluorinated phenoxy group, offers a powerful tool for fine-tuning the electronic and photophysical properties of novel materials. This guide provides an in-depth exploration of its applications, supported by detailed protocols for researchers and scientists in materials development.

The core reactivity of this compound lies in its boronic acid moiety, which readily participates in the Suzuki-Miyaura coupling reaction.[1][2] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and conjugated systems with high efficiency and functional group tolerance.[2] The presence of the 4-fluorophenoxy group introduces specific electronic characteristics, such as increased thermal stability and altered dielectric constants, making it a valuable component in the design of advanced materials for electronics and optics.[3]

Part 1: Application in the Synthesis of Conjugated Polymers for Organic Electronics

The synthesis of aromatic, rigid-rod polymers is crucial for developing high-performance materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] this compound serves as a key monomer in Suzuki polycondensation reactions to create well-defined poly(p-phenylene)s and related conjugated polymers.[2]

Causality of Experimental Choices:

The choice of this compound in polymer synthesis is driven by several factors:

  • High Reactivity and Selectivity: The boronic acid group ensures efficient and selective cross-coupling with aryl halides, leading to high molecular weight polymers with minimal side products.[1]

  • Property Tuning: The fluorophenoxy substituent significantly influences the polymer's electronic properties. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the resulting polymer, which is critical for optimizing charge injection and transport in electronic devices.[3]

  • Enhanced Stability: Fluorination often imparts greater thermal and oxidative stability to organic materials, leading to longer device lifetimes.[3]

  • Solubility: The phenoxy group can improve the solubility of the resulting rigid polymer chains in common organic solvents, facilitating processing and device fabrication.

Experimental Workflow: Suzuki Polycondensation

The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer.

Suzuki_Polycondensation cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Polymerization cluster_workup Work-up and Purification Monomer_A This compound Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk Flask) Monomer_A->Reaction_Vessel Monomer_B Dihaloaromatic Comonomer Monomer_B->Reaction_Vessel Heating Heat to Reflux (e.g., 80-100 °C) Reaction_Vessel->Heating Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Aqueous Base (e.g., K2CO3, Na2CO3) Base->Reaction_Vessel Monitoring Monitor by GPC/TLC Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Organic Extraction Quenching->Extraction Precipitation Precipitate Polymer (e.g., in Methanol) Extraction->Precipitation Purification Soxhlet Extraction Precipitation->Purification Final_Polymer Final_Polymer Purification->Final_Polymer Characterization (NMR, GPC, UV-Vis, etc.)

Caption: Workflow for Suzuki Polycondensation.

Protocol: Synthesis of a Fluorinated Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a dihalide comonomer, which can be adapted for this compound.

Parameter Value
Reactants This compound (1.0 eq), 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
Catalyst Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
Base 2 M Aqueous Potassium Carbonate
Solvent Toluene
Temperature 90 °C
Reaction Time 48 hours

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Base Addition: Add 2 M aqueous potassium carbonate solution (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the crude polymer by slowly adding the concentrated solution to vigorously stirred methanol (200 mL). Filter the polymer and purify further by Soxhlet extraction with acetone and then chloroform. The purified polymer is obtained from the chloroform fraction.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

Boronic acids are crucial for synthesizing the complex conjugated molecules used in OLEDs.[4] These materials can function as emitters, hosts, or charge-transporting layers.[5][6] The incorporation of the (4-(4-Fluorophenoxy)phenyl) moiety can lead to materials with desirable photophysical properties, such as high quantum yields and color purity.[3] The use of purely organic emitters is a significant area of research aimed at replacing heavy metal-based phosphorescent emitters.[5]

Design Principles for OLED Materials:
  • Energy Level Tuning: The fluorophenoxy group helps to tune the HOMO/LUMO energy levels to facilitate efficient charge injection from the electrodes and charge transport between layers.[3]

  • High Triplet Energy: For host materials in phosphorescent OLEDs, a high triplet energy level is required to prevent quenching of the phosphorescent emitter. The rigid, conjugated structures enabled by Suzuki coupling can achieve this.

  • Thermal Stability: The inherent stability of the C-C bonds formed and the presence of fluorine contribute to the thermal robustness of the final material, which is essential for long operational lifetimes of OLED devices.[3]

Conceptual Workflow for OLED Material Synthesis

OLED_Synthesis_Workflow cluster_synthesis Molecular Synthesis cluster_purification Purification cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing Start Core Molecule (e.g., Aryl Halide) Coupling Suzuki Coupling Start->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Chromatography Column Chromatography Coupling->Chromatography Sublimation Gradient Sublimation Chromatography->Sublimation Spectroscopy NMR, Mass Spec. Sublimation->Spectroscopy Photophysics UV-Vis, PL Spectroscopy Sublimation->Photophysics Electrochemistry Cyclic Voltammetry Sublimation->Electrochemistry Deposition Thermal Evaporation Sublimation->Deposition Device OLED Device Assembly Deposition->Device Testing Electroluminescence, EQE Device->Testing

Caption: Synthesis and testing of an OLED material.

Protocol: Synthesis of a Biphenyl-Based OLED Host Material

This protocol outlines the synthesis of a host material for an OLED device.

Parameter Value
Reactants This compound (1.1 eq), 4-Bromobiphenyl (1.0 eq)
Catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)
Base Cesium Carbonate (Cs2CO3) (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 85 °C
Reaction Time 12 hours

Step-by-Step Methodology:

  • Reactant Loading: In a round-bottom flask, combine 4-bromobiphenyl (1.0 mmol), this compound (1.1 mmol), Pd(dppf)Cl2 (0.03 mmol), and cesium carbonate (2.0 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Stir the mixture at 85 °C for 12 hours.

  • Extraction: After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with water and brine. Dry the organic phase over sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

  • Final Purification: For OLED applications, the material should be further purified by gradient sublimation to achieve the required purity (>99.9%).

Part 3: Application in Chemosensors

Phenylboronic acids are widely used in the development of chemosensors, particularly for the detection of saccharides and other diol-containing molecules.[7][8] The principle behind this application is the reversible covalent interaction between the boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester.[7][9] This interaction can be designed to produce a measurable signal, such as a change in fluorescence or color.[10]

Mechanism of Boronic Acid-Based Sensing:

The sensing mechanism relies on the change in the electronic properties of the boronic acid upon binding to a diol.[11] This can modulate the photophysical properties of a linked fluorophore. For example, the formation of the boronate ester can alter the intramolecular charge transfer (ICT) characteristics of the sensor molecule, leading to a change in the fluorescence emission wavelength or intensity. The fluorinated phenoxy group in this compound can further influence these electronic properties.

Workflow for a Fluorescence-Based Glucose Sensor

Glucose_Sensor_Workflow cluster_sensor Sensor Molecule cluster_sensing Sensing Process cluster_detection Signal Detection Fluorophore Fluorophore with Coupling Site Synthesis Synthesis of Sensor Molecule Fluorophore->Synthesis Boronic_Acid This compound Boronic_Acid->Synthesis Sensor_Solution Sensor in Buffer Synthesis->Sensor_Solution Binding Boronate Ester Formation Sensor_Solution->Binding Analyte Glucose Solution Analyte->Binding Excitation Excite at λ_ex Binding->Excitation Emission Measure Fluorescence at λ_em Excitation->Emission Analysis Correlate Signal to [Glucose] Emission->Analysis

Caption: Workflow for a fluorescence-based glucose sensor.

Protocol: Characterization of a Boronic Acid-Based Fluorescent Sensor

This protocol describes the steps to evaluate the response of a synthesized fluorescent sensor containing the this compound moiety to glucose.

Parameter Value
Sensor Concentration 10 µM
Buffer Phosphate-buffered saline (PBS), pH 7.4
Analyte Glucose stock solution (e.g., 1 M)
Temperature 25 °C
Instrumentation Fluorescence Spectrophotometer

Step-by-Step Methodology:

  • Stock Solutions: Prepare a stock solution of the sensor molecule in a suitable organic solvent (e.g., DMSO) and a stock solution of glucose in the buffer.

  • Working Solution: Prepare a working solution of the sensor (10 µM) in the PBS buffer (pH 7.4).

  • Baseline Measurement: Record the fluorescence emission spectrum of the sensor working solution by exciting at its maximum absorption wavelength.

  • Titration: Add aliquots of the glucose stock solution to the sensor solution to achieve a range of final glucose concentrations (e.g., 0-100 mM).

  • Measurement: After each addition of glucose and a brief equilibration period, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of glucose concentration. This will allow for the determination of the sensor's sensitivity and binding affinity.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with (4-(4-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction

The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, celebrated for its efficiency, broad functional group tolerance, and relatively mild reaction conditions.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of biaryl and substituted biphenyl structures, which are prevalent motifs in many commercial drugs and advanced materials.[1]

This application note provides a detailed protocol for a typical Suzuki-Miyaura reaction, focusing on the use of (4-(4-Fluorophenoxy)phenyl)boronic acid as a key building block. The fluorophenoxy-phenyl moiety is of significant interest in medicinal chemistry, and understanding the nuances of its coupling is critical for the successful development of novel molecular entities. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting unforeseen outcomes. The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to an organohalide (Ar-X). This step forms a Pd(II) intermediate. The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1][4]

  • Transmetalation: This is a crucial step where the organic group from the organoboron species is transferred to the palladium center.[1] The presence of a base is essential for this step to occur.[2][5] The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[2][6][7]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple and are eliminated as the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The Multifaceted Role of the Base

The choice of base is a critical parameter that can significantly influence the reaction's success.[2] The base plays several roles: it facilitates the formation of the active palladium complex, it activates the boronic acid to form a boronate, and it can accelerate the reductive elimination step.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[2] The selection of the base often depends on the specific substrates and the solvent system being employed.[2]

Solvent Effects in Suzuki-Miyaura Couplings

The solvent system not only dissolves the reactants but can also play a significant role in the reaction's outcome, including selectivity and rate.[8][9][10][11] A variety of solvents can be used, ranging from nonpolar options like toluene to polar aprotic solvents such as THF, dioxane, and DMF.[1] Biphasic systems, often incorporating water, are also common and can be advantageous for their economic and environmental benefits.[1] The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.[8][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim Ar-Ar' RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Organohalide (Ar-X) ArX->OxAdd BoronicAcid This compound (Ar'-B(OH)₂) BoronicAcid->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-Fluorophenoxy)biphenyl

This protocol details the coupling of this compound with a generic aryl bromide.

Materials and Reagents
ReagentMolecular WeightAmount (mmol)Equivalents
Aryl Bromide (e.g., 4-Bromoanisole)Varies1.01.0
This compound232.02 g/mol 1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 0.020.02
SPhos410.51 g/mol 0.040.04
Potassium Phosphate (K₃PO₄)212.27 g/mol 2.02.0
1,4-Dioxane-5 mL-
Water-1 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step to prevent oxidation of the palladium catalyst and phosphine ligands.[12]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is crucial to maintain an oxygen-free environment.[12]

    • In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

    • Briefly remove the septum from the reaction flask and add the catalyst and ligand mixture under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. Insufficient stirring can lead to poor mixing, especially in biphasic systems, and may result in a slower reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.[13]

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[14]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[14]

General experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents, insufficient degassing, sub-optimal temperature.[12]Use fresh catalyst and high-purity reagents. Ensure thorough degassing of solvents.[12] Screen a range of temperatures (e.g., 80-110 °C).[15] Consider a different catalyst/ligand system.[16]
Protodeboronation Presence of excess water, harsh basic conditions.[12][15]Use anhydrous solvents and reagents if possible.[15] Switch to a milder base such as KF or Cs₂CO₃.[12] Consider using a more stable boronic ester (e.g., pinacol ester).[12]
Homocoupling Presence of oxygen, incomplete reduction of Pd(II) precatalyst.[16]Ensure the reaction is performed under a strictly inert atmosphere.[16] Use a Pd(0) source directly or ensure conditions are suitable for complete reduction of the Pd(II) precatalyst.[16]
Dehalogenation Side reaction where the aryl halide is reduced.Optimize the reaction conditions, possibly by lowering the temperature or changing the ligand.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Palladium catalysts and phosphine ligands can be air-sensitive.[12] All manipulations should be carried out under an inert atmosphere (argon or nitrogen).

  • Solvents: The organic solvents used in this protocol are flammable. Avoid open flames and work in a well-ventilated fume hood.

  • Exothermic Reactions: While generally manageable on a lab scale, Suzuki-Miyaura reactions can be exothermic, especially during scale-up.[17][18] Monitor the reaction temperature, particularly during the initial stages.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, in accordance with institutional and local regulations.[19]

References

Ligand Selection for Efficient Suzuki-Miyaura Coupling of (4-(4-Fluorophenoxy)phenyl)boronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the construction of biaryl and heteroaryl structures is paramount.[1][2] At the heart of this powerful transformation lies the judicious selection of a ligand that coordinates to the palladium center, profoundly influencing the catalytic activity, stability, and substrate scope of the reaction.

This technical guide provides an in-depth analysis and practical protocols for the efficient Suzuki-Miyaura coupling of (4-(4-Fluorophenoxy)phenyl)boronic acid , a key building block in medicinal chemistry and materials science.[1] The presence of the electron-rich phenoxy ether moiety presents specific challenges and opportunities that necessitate a rational approach to ligand selection. This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, explore the characteristics of various ligand classes, and provide experimentally validated protocols for achieving high-yield coupling of this important substrate.

The Catalytic Cycle: A Ligand-Gated Pathway

Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for rational ligand selection. The cycle, depicted below, comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[3] The ligand plays a pivotal role in modulating the kinetics and efficiency of each of these steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (Ar-X) PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetalation Boronic Acid (R-B(OH)₂) Base PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim Product Ar-R (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). Bulky, electron-rich ligands facilitate this step, particularly with less reactive aryl chlorides.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often the rate-limiting step and is highly dependent on the choice of base and the electronic nature of the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated as the desired biaryl product, regenerating the active Pd(0) catalyst. Sterically demanding ligands can promote this final step.

For an electron-rich substrate like this compound, the transmetalation and reductive elimination steps can be particularly challenging. Therefore, the selection of a ligand that accelerates these steps is critical for achieving high reaction efficiency.

Ligand Selection: A Strategic Choice for Success

The vast landscape of ligands available for Suzuki-Miyaura coupling can be broadly categorized into two main classes: phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine-Based Ligands: The Workhorses of Cross-Coupling

Phosphine ligands are the most widely used class of ligands in palladium-catalyzed cross-coupling reactions. Their efficacy is tuned by modifying their steric bulk and electronic properties. For challenging substrates, bulky and electron-donating phosphines are generally preferred.

Buchwald Biaryl Phosphine Ligands: Developed by Professor Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center.[4] This architecture is particularly effective for coupling electron-rich and sterically hindered substrates.

Ligand NameStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including heteroaryl couplings.[4]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExceptionally bulky, ideal for sterically demanding couplings and reactions with aryl chlorides.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften effective when other biaryl phosphines show limited reactivity.

Table 1: Prominent Buchwald biaryl phosphine ligands for Suzuki-Miyaura coupling.

N-Heterocyclic Carbenes (NHCs): A Modern Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][7] They are strong σ-donors and often form highly stable palladium complexes, leading to robust catalytic systems.[6] Sterically hindered NHCs can be particularly effective in promoting reductive elimination.[7]

Ligand PrecursorStructureKey Features
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazolium chlorideA bulky and widely used NHC ligand for a variety of cross-coupling reactions.
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chlorideAnother commonly employed NHC with significant steric bulk.
PEPPSI™-IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(3-chloropyridyl)palladium(II) dichlorideAn air- and moisture-stable precatalyst that readily generates the active NHC-Pd(0) species.

Table 2: Common N-heterocyclic carbene precursors for Suzuki-Miyaura coupling.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the efficient coupling of this compound with a representative aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.

Protocol 1: Suzuki-Miyaura Coupling using SPhos Precatalyst

This protocol utilizes a commercially available, air-stable palladium precatalyst, simplifying the reaction setup.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Solvent Addition cluster_heating Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification A Combine aryl bromide, This compound, K₃PO₄, and SPhos precatalyst in a reaction vessel. B Evacuate and backfill the vessel with argon (3x). A->B C Add degassed solvent (e.g., 1,4-dioxane/water). B->C D Heat the reaction mixture (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Perform aqueous workup and extract with an organic solvent. E->F G Purify the product by column chromatography. F->G

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, and SPhos precatalyst.

  • Seal the vial with a septum and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Catalyst Generation with XPhos

This protocol is useful when a precatalyst is not available and involves the in situ generation of the active catalyst from a palladium source and the XPhos ligand.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • XPhos (1.2-2.4 mol%)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a positive flow of argon, add palladium(II) acetate and XPhos to an oven-dried Schlenk flask.

  • Add anhydrous toluene and stir for 10-15 minutes at room temperature to allow for catalyst activation.

  • To this mixture, add the aryl bromide, this compound, and cesium carbonate.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

  • Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting and Optimization

Even with robust ligands, challenges can arise in Suzuki-Miyaura couplings. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under inert conditions to prevent degradation.

    • Insufficient Base: The base may not be strong enough or may not be sufficiently soluble in the reaction medium. Consider using a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system.

    • Protodeboronation: The boronic acid may be degrading. This can be mitigated by using anhydrous conditions, a milder base, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

    • Aryl Scrambling: With some phosphine ligands, exchange of aryl groups between the ligand and the palladium center can occur. Using a different class of ligand, such as an NHC, can sometimes alleviate this issue.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound is readily achievable through the strategic selection of a suitable palladium-ligand system. For this electron-rich boronic acid, bulky and electron-donating biaryl phosphine ligands, such as SPhos and XPhos , are highly recommended as they facilitate the key transmetalation and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene ligands also present a viable and often highly effective alternative.

The provided protocols offer a solid foundation for researchers to successfully perform this important transformation. As with any catalytic reaction, empirical optimization of the reaction conditions—including the base, solvent, temperature, and catalyst loading—is often necessary to achieve the highest possible yields for a specific coupling partner. By understanding the mechanistic principles and the role of the ligand, scientists and drug development professionals can confidently employ the Suzuki-Miyaura coupling to construct complex molecular architectures with precision and efficiency.

References

The Diarylether Motif: Application Notes for (4-(4-Fluorophenoxy)phenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(4-Fluorophenoxy)phenyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the diaryl ether linkage serves as a privileged scaffold, conferring a unique combination of structural rigidity, conformational flexibility, and metabolic stability to bioactive molecules. The incorporation of a fluorine atom, particularly on one of the phenyl rings, further enhances the pharmacological profile by modulating lipophilicity, binding affinity, and metabolic fate. (4-(4-Fluorophenoxy)phenyl)boronic acid has emerged as a critical building block for the efficient installation of this valuable motif. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its use in Suzuki-Miyaura coupling, and showcase its role in the synthesis of a range of bioactive molecules. The causality behind experimental choices will be elucidated to empower researchers to optimize their synthetic strategies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₀BFO₃
Molecular Weight 232.02 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in organic solvents such as dioxane, THF, and DMF.
Storage Store at room temperature.

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for coupling this compound with various organic halides and triflates to form biaryl and heteroaryl structures. The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Optimized Conditions for Coupling with Aryl Bromides

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos or XPhos for challenging couplings.

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (1 mL) via syringe. The biphasic system is often beneficial for the solubility of both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and cost-effective palladium precursor. PPh₃ is a standard phosphine ligand, however, for electron-rich boronic acids like the topic compound, or for less reactive aryl chlorides, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the reactive boronate species. For more challenging couplings or base-sensitive substrates, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitate the transmetalation step.

Application in the Synthesis of Bioactive Molecules

The (4-(4-fluorophenoxy)phenyl) moiety is a key structural feature in a variety of bioactive molecules spanning different therapeutic areas.

Bioactive Molecule DerivativeBiological ActivityTherapeutic Area
Pyrimidine-4-carboxamide derivativesPotent, broad-spectrum state-dependent sodium channel blockersPain management
Quinazoline derivativesPI3 kinase p110alpha inhibitorsOncology
1,3,4-Oxadiazole derivativesBenzodiazepine receptor agonistsNeurology
Morpholinopyrimidine derivativesAnti-inflammatory agentsInflammation
Synthetic Workflow Example: Synthesis of a Pyrimidine-4-carboxamide Analog

The following diagram illustrates a representative synthetic pathway for a sodium channel blocker analog, highlighting the pivotal role of the Suzuki-Miyaura coupling.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Product Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Coupling Pd(OAc)2, PPh3, K2CO3 Dioxane/H2O, 90 °C Boronic_Acid->Suzuki_Coupling Pyrimidine_Halide 2-Chloropyrimidine-4-carboxamide Pyrimidine_Halide->Suzuki_Coupling Final_Product 2-[4-(4-Fluorophenoxy)phenyl]- pyrimidine-4-carboxamide analog Suzuki_Coupling->Final_Product

Figure 2: Representative synthesis of a bioactive pyrimidine derivative.

Conclusion

This compound is a versatile and highly valuable building block in medicinal chemistry. Its efficient use in Suzuki-Miyaura cross-coupling reactions provides a reliable and straightforward method for the introduction of the 4-(4-fluorophenoxy)phenyl motif into a wide range of molecular scaffolds. The resulting diaryl ether structures are prevalent in numerous bioactive compounds, underscoring the importance of this reagent in modern drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working to synthesize the next generation of therapeutic agents.

Troubleshooting & Optimization

Low yield in Suzuki coupling with (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-(4-Fluorophenoxy)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers encountering challenges with low yields when using this compound. The inherent electronic properties of this substrate, specifically the electron-donating nature of the phenoxy ether, can make it susceptible to common side reactions that are less prevalent with other boronic acids.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles to empower you to solve not just this specific issue, but related challenges in your future work.

Troubleshooting Guide

This section addresses specific experimental observations in a question-and-answer format.

Q1: My starting materials are consumed, but the yield of my desired biaryl product is very low. What is the most likely cause?

A1: This is a classic symptom of a dominant side reaction consuming your boronic acid. When the limiting aryl halide is consumed but the product is absent, the primary culprits are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the most common issue for electron-rich boronic acids like this compound.[1][2] It is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[1] This reaction is often accelerated by aqueous basic conditions and elevated temperatures.[3][4] The electron-donating phenoxy group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis.

  • Homocoupling: This side reaction produces a symmetrical biaryl ((4-(4-Fluorophenoxy)phenyl)-(4-(4-Fluorophenoxy)phenyl)). It can be promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), or by certain palladium catalyst systems that favor this pathway.[5]

Immediate Diagnostic Steps:

  • Analyze Crude Reaction Mixture: Use LC-MS or ¹H NMR on your crude mixture to look for the mass or signals corresponding to the protodeboronated product (4-fluorophenoxybenzene) and the homocoupled dimer.

  • Run a Control Reaction: Set up a reaction with only the boronic acid, base, solvent, and catalyst (no aryl halide). If you observe significant formation of 4-fluorophenoxybenzene, protodeboronation is confirmed as a major issue.

Q2: How can I mitigate protodeboronation of my this compound?

A2: Mitigating protodeboronation involves either making the boronic acid more stable or accelerating the desired catalytic cycle so that the cross-coupling "outruns" the decomposition pathway.[6]

Strategy 1: Stabilize the Boronic Acid

The most robust solution is to convert the boronic acid to a more stable derivative, such as a pinacol boronic ester (BPin) or a potassium trifluoroborate salt.[1][7] These derivatives are significantly more resistant to premature protodeboronation.[8] The active boronic acid or boronate is then generated in situ at a controlled, low concentration. This is known as a "slow-release" strategy.[9]

Strategy 2: Modify Reaction Conditions

  • Use Milder, Anhydrous Conditions: Switch from strong aqueous bases (like NaOH or Ba(OH)₂) to milder, often anhydrous or non-aqueous bases. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in solvents like 1,4-dioxane or 2-MeTHF (with minimal or no water) are excellent choices.[7] In some cases, for highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[10]

  • Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. High temperatures significantly accelerate protodeboronation.[7]

  • Choose the Right Base: The base's role is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[11][12] However, this activated species is also often the one that undergoes protodeboronation. A weaker base like potassium fluoride (KF) can sometimes provide the right balance.[11]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try instead?

A3: For challenging substrates prone to side reactions, the catalyst system is critical. Standard, less active catalysts like Pd(PPh₃)₄ may not be efficient enough. The goal is to use a catalyst that promotes extremely fast transmetalation and reductive elimination.

For electron-rich boronic acids and challenging couplings, modern catalyst systems composed of a palladium precatalyst and a specialized ligand are superior.

  • Bulky, Electron-Rich Phosphine Ligands: These are the state-of-the-art for Suzuki couplings. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos ) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are highly recommended.[7] These ligands create a highly active, electron-rich, and sterically hindered Pd(0) center that accelerates both the oxidative addition and the reductive elimination steps.[13]

  • Palladium Precatalysts: Using well-defined precatalysts that rapidly and cleanly generate the active Pd(0) species is preferable to older sources like Pd(OAc)₂ or Pd₂(dba)₃.[13][14] Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) are excellent choices as they are air-stable and highly efficient.[14]

The combination of a modern ligand and precatalyst ensures the catalytic cycle turns over much faster than the rate of boronic acid decomposition.

Experimental Protocols & Data

Protocol 1: General Optimized Suzuki Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst containing one, e.g., XPhos, 0.04 mmol, 4 mol%).

  • Degassing: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 2-MeTHF or 1,4-Dioxane, 5 mL, to achieve a ~0.2 M concentration) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-4 hours with an efficient catalyst.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

If protodeboronation remains a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.[7]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 g, 1.0 equiv) and pinacol (1.1 equiv) in toluene or THF (20 mL).

  • Drying: Attach a Dean-Stark apparatus to the flask if using toluene, or add activated 4Å molecular sieves if using THF.

  • Reaction: Heat the mixture to reflux for 2-4 hours, collecting the water that is formed.

  • Workup: Cool the reaction to room temperature. Filter off the molecular sieves (if used) and concentrate the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling (use 1.2 equiv in Protocol 1). If necessary, it can be purified by recrystallization or column chromatography.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Challenging Substrates

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos / XPhos1-2 Pd / 2-4 LigandHigh activity for electron-rich substrates.[13]
XPhos Pd G3/G4(integrated)1-2Air-stable, highly active, reliable generation of Pd(0).[14]
Pd(OAc)₂P(t-Bu)₃2 Pd / 4-6 LigandEffective for overcoming steric hindrance and promoting fast coupling.[11]

Table 2: Base and Solvent Selection Guide

BaseSolvent(s)Temperature (°C)Notes
K₃PO₄Dioxane, 2-MeTHF, Toluene80-110Excellent general choice, moderately strong, low water content beneficial.[7]
Cs₂CO₃Dioxane, DMF60-100Stronger base, effective but can increase protodeboronation risk.[7]
K₂CO₃Dioxane/H₂O, Toluene80-110Common, but added water can be detrimental for this specific substrate.[2]
KFTHF, Dioxane60-80Mild base, useful when substrate is sensitive to stronger bases.[11]

Visualizations & Workflows

Diagram 1: The Suzuki Catalytic Cycle and Competing Pathways

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_side Undesired Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA_Int Ar-Pd(II)L₂-X (Oxidative Addition) Pd0->OA_Int + Ar-X Trans_Int Ar-Pd(II)L₂-Ar' OA_Int->Trans_Int + Ar'-B(OH)₂ (Base Activated) Transmetalation Boronic_Acid Ar'-B(OH)₂ (Starting Material) Trans_Int->Pd0 Product Ar-Ar' (Coupled Product) Trans_Int->Product Reductive Elimination Protodeboronation Ar'-H (Protodeboronation) Boronic_Acid->Protodeboronation Harsh Base / H₂O Homocoupling Ar'-Ar' (Homocoupling) Boronic_Acid->Homocoupling O₂ / Pd(II) Troubleshooting_Workflow start Low Yield Observed sm_consumed Is Starting Material (Aryl Halide) Consumed? start->sm_consumed cause_inactive Likely Cause: Inactive Catalyst or Poor Oxidative Addition sm_consumed->cause_inactive No cause_side_rxn Likely Cause: Boronic Acid Decomposition sm_consumed->cause_side_rxn Yes side_products Major Side Products Observed? protodeboronation Protodeboronation (Ar'-H) is the major byproduct. side_products->protodeboronation Yes, Ar'-H homocoupling Homocoupling (Ar'-Ar') is the major byproduct. side_products->homocoupling Yes, Ar'-Ar' solution_inactive Solution: 1. Use a more active catalyst system (e.g., XPhos Pd G3). 2. Increase temperature. 3. Ensure rigorous degassing. cause_inactive->solution_inactive cause_side_rxn->side_products solution_proto Solution: 1. Switch to BPin ester. 2. Use anhydrous conditions (K₃PO₄). 3. Use a faster catalyst to 'outrun' decomposition. protodeboronation->solution_proto solution_homo Solution: 1. Rigorously degas all reagents. 2. Use a bulkier ligand (e.g., XPhos) to suppress dimer formation. homocoupling->solution_homo

References

Technical Support Center: Troubleshooting Side Reactions of (4-(4-Fluorophenoxy)phenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals utilizing (4-(4-Fluorophenoxy)phenyl)boronic acid in cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during Suzuki-Miyaura coupling experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your reaction outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science, often employed to introduce the 4-(4-fluorophenoxy)phenyl moiety into target molecules.[1] While a versatile reagent, its electron-rich nature, stemming from the phenoxy ether oxygen, can predispose it to specific side reactions that can complicate product purification and reduce yields. This guide will focus on the two most prevalent side reactions: protodeboronation and homocoupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields of the desired product. What are the likely culprits?

Low yields are often attributable to a combination of factors, primarily the degradation of the boronic acid through side reactions or suboptimal reaction conditions. The most common issues to investigate are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[2] This is a significant issue with electron-rich arylboronic acids like this compound.[3][4][5]

  • Homocoupling: The dimerization of the boronic acid to form 4,4'-bis(4-fluorophenoxy)biphenyl. This is often promoted by the presence of oxygen or an excess of Pd(II) catalyst.[6][7]

  • Catalyst Inactivity: The palladium catalyst may not be active, or its concentration may be too low.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Q2: I'm observing a significant amount of 4-fluorophenoxybenzene as a byproduct. What is causing this, and how can I prevent it?

The formation of 4-fluorophenoxybenzene is a classic case of protodeboronation . This side reaction is particularly prevalent with electron-rich boronic acids, as the electron-donating phenoxy group stabilizes the incipient positive charge on the aromatic ring during C-B bond cleavage.[3][4][5]

Primary Causes:

  • Presence of Protic Solvents (especially water): Water is a common proton source for this reaction.

  • Strong Bases: Strong bases can accelerate the rate of protodeboronation.[8]

  • Elevated Temperatures: Higher temperatures can increase the rate of this undesired reaction.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry your solvents and reagents to minimize the presence of water.

  • Employ Milder Bases: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can act as a "slow release" of the active boronic acid, minimizing its concentration and thus its decomposition.[9]

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My reaction mixture contains a significant amount of 4,4'-bis(4-fluorophenoxy)biphenyl. How can I minimize this homocoupling product?

The formation of the homocoupled product is typically a result of oxidative coupling of the boronic acid.

Primary Causes:

  • Oxygen in the Reaction Mixture: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[7][10]

  • Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow, the remaining Pd(II) can participate in homocoupling.

Mitigation Strategies:

  • Thorough Degassing: Degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Employing a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) present.

  • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[10]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[2]

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering issues with your Suzuki-Miyaura coupling of this compound, follow this systematic troubleshooting guide.

Step 1: Initial Reaction Analysis

Before making any changes, carefully analyze the outcome of your initial reaction. Use techniques like TLC, LC-MS, or GC-MS to identify the major components of your crude reaction mixture.

Observed Outcome Primary Suspected Cause(s) Next Steps
Low conversion of starting materialsInactive catalyst, suboptimal conditionsProceed to Step 2
Significant protodeboronationPresence of water, strong base, high temp.Proceed to Step 3
Significant homocouplingPresence of oxygen, excess Pd(II)Proceed to Step 4
Complex mixture of byproductsMultiple side reactions occurringAddress protodeboronation and homocoupling sequentially (Steps 3 & 4)
Step 2: Addressing Low Conversion

If your starting materials are largely unreacted, focus on the fundamental components of the reaction.

  • Catalyst and Ligand:

    • Verify Catalyst Activity: Use a fresh batch of palladium catalyst and ligand.

    • Consider a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald pre-catalysts) can ensure efficient generation of the active Pd(0) species.[2]

  • Base:

    • Ensure Adequate Strength: For less reactive coupling partners, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.

  • Temperature:

    • Increase Temperature Incrementally: If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Be mindful that higher temperatures can also promote side reactions.

Step 3: Mitigating Protodeboronation

If protodeboronation is the major side reaction, the following protocol is recommended:

Protocol for Minimizing Protodeboronation:

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents. If using a biphasic system, ensure the aqueous phase is thoroughly degassed.

    • Dry the this compound under vacuum before use.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere (argon or nitrogen).

    • Add the aryl halide, boronic acid, and a milder, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, or KF).

    • Add the degassed solvent, followed by the catalyst and ligand.

  • Alternative Reagent:

    • Consider synthesizing the pinacol ester of this compound. This can be achieved by reacting the boronic acid with pinacol. The resulting boronate ester is more stable and less prone to protodeboronation.[9]

Step 4: Reducing Homocoupling

If homocoupling is the dominant side reaction, implement the following measures:

Protocol for Reducing Homocoupling:

  • Rigorous Degassing:

    • Before adding the catalyst, sparge the reaction mixture with argon or nitrogen for at least 30 minutes.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Selection:

    • Use a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • If using a Pd(II) pre-catalyst, ensure that the reaction conditions are suitable for its rapid reduction to Pd(0).

  • Stoichiometry:

    • Avoid using a large excess of the boronic acid, as this can favor homocoupling. A 1.1 to 1.5-fold excess is typically sufficient.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start Reaction Outcome Analysis low_conversion Low Conversion of Starting Materials start->low_conversion Unreacted Starting Material protodeboronation High Protodeboronation start->protodeboronation Protodeboronated Product homocoupling High Homocoupling start->homocoupling Homocoupled Product complex_mixture Complex Mixture start->complex_mixture Multiple Byproducts check_catalyst Verify Catalyst Activity Consider Pre-catalyst low_conversion->check_catalyst optimize_base_temp Optimize Base and Temperature low_conversion->optimize_base_temp anhydrous_conditions Use Anhydrous Conditions protodeboronation->anhydrous_conditions milder_base Switch to Milder Base (K3PO4, Cs2CO3) protodeboronation->milder_base use_boronate_ester Use Boronate Ester (e.g., Pinacol) protodeboronation->use_boronate_ester degas_rigorously Rigorous Degassing homocoupling->degas_rigorously use_pd0_catalyst Use Pd(0) Catalyst homocoupling->use_pd0_catalyst complex_mixture->protodeboronation complex_mixture->homocoupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Mechanistic Insights into Side Reactions

A deeper understanding of the mechanisms of these side reactions can aid in their prevention.

Protodeboronation Mechanism

Base-catalyzed protodeboronation of arylboronic acids is believed to proceed via the formation of a boronate species, which is then protonated by a proton source (e.g., water), leading to the cleavage of the C-B bond.[4][5]

Protodeboronation_Mechanism boronic_acid (4-F-PhO)Ar-B(OH)2 boronate [(4-F-PhO)Ar-B(OH)3]- boronic_acid->boronate + OH- protonation Protonation (e.g., by H2O) boronate->protonation product (4-F-PhO)Ar-H + B(OH)3 protonation->product

Caption: Simplified mechanism of protodeboronation.

Homocoupling Mechanism

One common pathway for homocoupling involves the reaction of two molecules of the boronic acid with a Pd(II) species, followed by reductive elimination to form the biaryl product and Pd(0).[7]

Homocoupling_Mechanism pd_ii Pd(II) transmetalation Transmetalation pd_ii->transmetalation boronic_acid 2 (4-F-PhO)Ar-B(OH)2 boronic_acid->transmetalation diaryl_pd [(4-F-PhO)Ar]2-Pd(II) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination product (4-F-PhO)Ar-Ar(OPh-4-F) reductive_elimination->product pd_0 Pd(0) reductive_elimination->pd_0

Caption: Simplified mechanism of Pd(II)-mediated homocoupling.

References

Technical Support Center: Purification of Products from Reactions with (4-(4-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This guide addresses common challenges encountered when purifying reaction products derived from (4-(4-Fluorophenoxy)phenyl)boronic acid, a key building block in modern synthetic chemistry.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification process.

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: In a typical Suzuki-Miyaura coupling, you should anticipate several classes of impurities:

  • Starting Materials: Unreacted this compound and the corresponding aryl halide/triflate.

  • Homocoupling Products: Symmetrical biaryls arising from the coupling of two boronic acid molecules (forming 4,4'-bis(4-fluorophenoxy)biphenyl) or two aryl halide molecules.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 4-fluorophenoxybenzene. This is often promoted by high temperatures or excess base.

  • Catalyst Residues: Residual palladium from the catalyst and decomposed phosphine ligands (e.g., phosphine oxides).

  • Boronic Acid-Related Impurities: Boronic acids can form cyclic, trimeric anhydrides known as boroxines, especially upon standing or during concentration.

Q2: My crude NMR shows a significant amount of unreacted boronic acid. What is the most straightforward way to remove it?

A2: this compound is weakly acidic and can often be removed with a basic aqueous wash. A common and effective method is to dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃). The boronic acid is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.

Caution: Exercise care if your desired product contains an acidic functional group (e.g., a phenol or carboxylic acid), as it may also be extracted into the basic aqueous phase. In such cases, a pH adjustment or an alternative purification method like column chromatography is recommended.

Q3: Is column chromatography always necessary for purification?

A3: Not always. The need for chromatography depends on the purity of the crude product and the nature of the impurities.

  • Crystallization/Recrystallization: If your desired product is a solid and significantly less soluble than the impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.

  • Liquid-Liquid Extraction: As mentioned in Q2, a carefully planned series of aqueous washes (acidic, basic, and neutral) can remove many common impurities without resorting to chromatography.

  • Slurry/Filtration: If the product is highly crystalline and precipitates out of the reaction mixture upon cooling, it can sometimes be isolated in high purity by simple filtration and washing with a suitable solvent.

However, for separating structurally similar impurities, such as homocoupled products from the desired biaryl, silica gel chromatography is often the most reliable method.

Troubleshooting Guide: Common Purification Challenges

This section provides a more in-depth, problem-oriented approach to specific issues you may encounter during your purification workflow.

Problem 1: A Persistent, Polar Impurity is Visible by TLC/LCMS.

Initial Assessment: A highly polar impurity that streaks on a TLC plate or elutes early in reverse-phase LCMS is often unreacted boronic acid, its boroxine form, or phosphine oxide byproducts.

Troubleshooting Protocol:

  • Perform a Basic Wash:

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer 2-3 times with 1M NaOH or 1M Na₂CO₃. This is generally more effective than bicarbonate for removing boronic acids.

    • Wash with brine to remove residual water and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate. .

  • Analyze the Result: Re-run the TLC or LCMS. If the polar impurity is gone, it was likely the boronic acid. If it persists, it could be a phosphine oxide byproduct.

  • Removing Phosphine Oxides:

    • For Triphenylphosphine Oxide (TPPO): TPPO has limited solubility in hexanes or pentane. You can often precipitate it by dissolving the crude mixture in a minimal amount of a solvent like dichloromethane and then adding a large volume of hexanes. The TPPO will crash out and can be removed by filtration.

    • Chromatography: If other methods fail, silica gel chromatography is effective. Phosphine oxides are typically quite polar and will adhere strongly to the silica.

Problem 2: My Purified Product is Contaminated with a Non-polar Impurity, Suspected to be a Homocoupled Side Product.

Initial Assessment: Homocoupled products, such as 4,4'-bis(4-fluorophenoxy)biphenyl, are often non-polar and have Rf values on TLC that are very close to the desired cross-coupled product, making separation challenging.

Troubleshooting Workflow:

The workflow below outlines a systematic approach to separating these challenging impurities.

G cluster_0 Start Crude Product with Homocoupling Impurity TLC Optimize TLC Separation Start->TLC Initial Analysis Column Perform Silica Gel Chromatography TLC->Column Use Optimized Eluent System (e.g., Hexanes/EtOAc) Fractions Collect & Analyze Fractions Column->Fractions Slow, careful elution Pool Pool Pure Fractions & Concentrate Fractions->Pool TLC/LCMS check Recrystal Consider Recrystallization Pool->Recrystal If solid & purity >95% Final Pure Product Pool->Final If liquid or high purity Recrystal->Final

Caption: Workflow for separating homocoupled impurities.

Detailed Steps for Column Chromatography:

  • Solvent System Optimization: The key to a successful separation is finding an eluent system that provides a good separation (ΔRf > 0.1) on the analytical TLC plate.

    • Start with a low-polarity system, such as 5% Ethyl Acetate in Hexanes.

    • Gradually increase the polarity until the desired product has an Rf of approximately 0.2-0.3.

    • If separation is still poor, consider using a different solvent system, such as Dichloromethane/Hexanes or Toluene/Ethyl Acetate.

  • Column Packing and Loading:

    • Use a high-quality silica gel with a small particle size for better resolution.

    • Pack the column carefully to avoid air bubbles and channels.

    • Load the sample concentrated onto a small amount of silica gel (dry loading) for the best resolution of closely-eluting spots.

  • Elution: Run the column slowly to allow for proper equilibration between the stationary and mobile phases. Using a gradient elution (slowly increasing the polarity of the eluent) can also help improve separation.

Problem 3: How to Remove Residual Palladium Catalyst from the Final Product?

Initial Assessment: Palladium residues can be problematic, especially in pharmaceutical applications, and can sometimes color the final product (often gray, black, or pink).

Recommended Methods:

MethodDescriptionAdvantagesDisadvantages
Charcoal Treatment The crude product is dissolved in a suitable solvent and stirred with activated charcoal for a period before being filtered through Celite.Simple, inexpensive, and often effective.Can sometimes lead to loss of product due to adsorption onto the charcoal.
Thiol-Based Scavengers Functionalized silica gels or polymers containing thiol groups (e.g., SiliaMetS Thiol) are stirred with the product solution. The thiols chelate the palladium, and the solid scavenger is then filtered off.Highly selective for palladium and other soft metals, leading to minimal product loss.More expensive than charcoal.
Aqueous Washes Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can sometimes extract palladium salts.Inexpensive and can be integrated into the initial workup.Often less effective for removing all traces of palladium compared to solid scavengers.

Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica

  • Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., Toluene, THF, DCM) at a concentration of ~10-20 mg/mL.

  • Add the thiol scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. The reaction progress can be monitored by taking small aliquots, filtering, and analyzing for color.

  • Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free product.

Technical Support Center: Optimizing Reaction Conditions for (4-(4-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(4-Fluorophenoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound, providing explanations and actionable solutions.

Question 1: I am observing low to no yield of my desired cross-coupled product. What are the likely causes and how can I improve it?

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Inefficient Catalyst Activation or Decomposition: The active Pd(0) species is crucial for the catalytic cycle to proceed.[1][2]

    • Solution: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure the conditions are suitable for its reduction to Pd(0). The choice of phosphine ligand is critical; bulky, electron-rich ligands can stabilize the Pd(0) center and facilitate oxidative addition.[3][4][5] Consider screening different ligands, such as SPhos or Xantphos, which have shown efficacy in challenging coupling reactions.[6]

  • Suboptimal Base Selection: The base plays a pivotal role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9][10]

    • Solution: The choice of base is highly dependent on the substrates and solvent system. For this compound, a moderately strong inorganic base is often a good starting point. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[9][11] The solubility of the base is also a key factor; using a biphasic solvent system (e.g., Toluene/water, Dioxane/water) can be effective.[12]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 4-fluorophenoxybenzene.[13][14] This can be exacerbated by prolonged reaction times, high temperatures, and the presence of excess water or acidic/basic conditions.[13][15][16]

    • Solution:

      • Use a Stoichiometric Excess of Boronic Acid: A slight excess (1.1-1.5 equivalents) of the boronic acid can compensate for some loss to protodeboronation.

      • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and ensuring reagents are dry can be beneficial.[17]

      • Slow-Release Strategy: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate premature decomposition. The active boronic acid is then slowly released under the reaction conditions.[14][18]

  • Homocoupling of the Boronic Acid: The formation of 4,4'-bis(4-fluorophenoxy)biphenyl, a common byproduct, can occur, especially in the presence of oxygen.[6][19][20][21]

    • Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is crucial.

Experimental Workflow for Optimizing Yield:

G cluster_start Low Yield Troubleshooting cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions cluster_purification Analysis cluster_outcome Outcome start Low or No Product Formation analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze catalyst Check Catalyst System (Pd source + Ligand) success Improved Yield catalyst->success failure Re-evaluate Substrate Reactivity catalyst->failure base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) base->success base->failure solvent Optimize Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) solvent->success solvent->failure deboronation Address Protodeboronation (Excess Boronic Acid, Anhydrous Conditions) deboronation->success deboronation->failure homocoupling Prevent Homocoupling (Degas Reaction Mixture) homocoupling->success homocoupling->failure analyze->catalyst No product, starting materials remain analyze->base Low conversion analyze->solvent Incomplete reaction analyze->deboronation Deboronated byproduct observed analyze->homocoupling Homocoupling byproduct observed

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Question 2: I am having difficulty purifying my product from residual boronic acid and its byproducts. What are the best practices for purification?

Effective purification is critical for obtaining the desired compound in high purity.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts.[11]

  • Acid/Base Extraction: this compound is acidic and can be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH). The desired product, typically neutral, will remain in the organic phase.

  • Silica Gel Chromatography: This is the most common method for purifying the final product.[11]

    • Solvent System: A gradient of hexane and ethyl acetate is often effective for eluting the desired biaryl product while retaining the more polar boronic acid and its byproducts.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Compound Typical Polarity Purification Method
Desired Cross-Coupled ProductLess PolarSilica Gel Chromatography, Recrystallization
This compoundMore PolarBasic Wash, Silica Gel Chromatography
Homocoupling ByproductLess PolarSilica Gel Chromatography (may co-elute with product)
Protodeboronation ByproductLess PolarSilica Gel Chromatography

Table 1: Purification strategies for common components in the reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and properties of this compound.

What is the best way to store and handle this compound?

Proper storage and handling are essential to maintain the integrity of the reagent.[22][23][24]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[23][25] Room temperature storage is generally acceptable.[25]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.[25] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Is this compound stable?

Arylboronic acids are generally stable solids. However, they can be susceptible to degradation under certain conditions.

  • Moisture: Exposure to moisture can lead to the formation of boroxines (anhydrides), which may have different reactivity.[26]

  • Air/Oxygen: While relatively stable in air, prolonged exposure, especially in solution and in the presence of a catalyst, can lead to oxidation and homocoupling.[20][27]

What is the role of the fluorine atom in the reactivity of this boronic acid?

The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the boronic acid. This can affect its reactivity in the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the boronic acid can sometimes lead to slower reaction rates compared to electron-donating groups.[15][28] However, the overall success of the reaction is highly dependent on the combination of all reaction parameters.

Can I monitor the progress of my reaction?

Yes, monitoring the reaction is highly recommended to determine the optimal reaction time and to identify any potential issues.[29][30][31]

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the consumption of starting materials and the formation of the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude NMR of an aliquot from the reaction mixture can provide quantitative information on the reaction progress.

General Suzuki-Miyaura Protocol:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, This compound, and Base in a Flask solvent Add Solvent(s) reagents->solvent degas Degas the Mixture (N₂ or Ar sparging) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract purify Purify by Column Chromatography extract->purify characterize Characterize the Product (NMR, MS) purify->characterize

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

By understanding the fundamental principles of the Suzuki-Miyaura reaction and considering the specific properties of this compound, researchers can effectively troubleshoot and optimize their reaction conditions to achieve high yields of the desired products.

References

Preventing protodeboronation of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Protodeboronation

Welcome to the technical support center for (4-(4-Fluorophenoxy)phenyl)boronic acid. As Senior Application Scientists, we understand that while this reagent is a powerful building block in cross-coupling methodologies for drug discovery and materials science, its susceptibility to protodeboronation can be a significant challenge. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your reaction yields and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles behind the instability of this compound.

Q1: What is protodeboronation and why should I be concerned?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In essence, your valuable boronic acid starting material reverts to its corresponding arene (in this case, 4-fluorophenoxybenzene). This process consumes your reagent, reduces the yield of your desired product, and complicates purification by introducing a significant byproduct. For researchers in drug development, this loss of efficiency can lead to costly delays and wasted material.

Q2: Why is this compound particularly susceptible to this reaction?

A: The susceptibility of an arylboronic acid to protodeboronation is heavily influenced by the electronic properties of its substituents. The (4-(4-Fluorophenoxy)phenyl) structure contains a para-phenoxy group, which is electron-donating. This increases the electron density on the aromatic ring, making the ipso-carbon (the carbon atom bonded to boron) more nucleophilic and thus more prone to attack by a proton (an electrophile). While the fluorine on the second ring is electron-withdrawing, the direct electronic effect on the C-B bond is dominated by the electron-donating phenoxy ether linkage. Studies have shown that arylboronic acids with electron-donating groups generally exhibit faster rates of protodeboronation.[2]

Q3: What are the primary experimental factors that trigger protodeboronation?

A: Protodeboronation is not a random event; it is driven by specific reaction conditions. The most critical factors are:

  • pH: The reaction rate is highly pH-dependent.[2][3] Both strongly acidic and strongly basic conditions can promote the reaction, though the mechanisms differ.[1] Base-catalyzed protodeboronation is especially problematic in Suzuki-Miyaura cross-coupling reactions, which are typically run under basic conditions.[4]

  • Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[2]

  • Solvent: Protic solvents, especially water, can act as the proton source for the C-B bond cleavage.[5][6]

  • Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the greater the extent of protodeboronation.

Q4: How can I detect and quantify the extent of protodeboronation in my reaction?

A: Accurate monitoring is key to troubleshooting. The most effective techniques include:

  • HPLC/UPLC-MS: This is the gold standard for quantitative analysis. A well-developed, stability-indicating HPLC method can separate the starting boronic acid, the desired product, and the protodeboronated byproduct (4-fluorophenoxybenzene), allowing you to calculate conversion and yield accurately.[7][8]

  • NMR Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated side product in your crude reaction mixture. ¹¹B NMR is also a powerful tool for observing changes to the boron center, which can indicate degradation.[4][7][8]

Section 2: Troubleshooting Guide - In-Reaction Strategies

This section provides direct answers to common problems encountered during experiments.

Q: My Suzuki-Miyaura coupling is giving a low yield, and I see a major byproduct that corresponds to the mass of 4-fluorophenoxybenzene. What is the first thing I should adjust?

A: The first and most impactful parameter to investigate is your choice of base . Strong bases like sodium or potassium hydroxide (NaOH, KOH) create a high concentration of the tetrahedral boronate anion (Ar-B(OH)₃⁻).[1][9] This species is significantly more reactive and prone to protodeboronation than the neutral boronic acid.[4][10]

Solution: Switch to a milder, non-hydroxide base. Weaker bases minimize the concentration of the reactive boronate intermediate while still being effective for the catalytic cycle.

Q: What are the best bases and solvents to use to minimize this side reaction?

A: The goal is to create conditions that favor the productive cross-coupling pathway over the decomposition pathway.

Expert Recommendation: Use weaker inorganic bases, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6] For solvents, while a small amount of water is often needed to dissolve the base, excess water should be avoided. Use anhydrous organic solvents like 1,4-dioxane, THF, or 2-MeTHF and minimize the aqueous component.[2][11][12]

ParameterHigh Protodeboronation RiskLow Protodeboronation RiskRationale
Base NaOH, KOH, LiOHK₃PO₄, K₂CO₃, Cs₂CO₃, KFStrong hydroxides generate a high concentration of the unstable boronate anion. Weaker bases provide a lower, steady-state concentration.
Solvent High water content (e.g., Dioxane/H₂O 1:1)Anhydrous Dioxane, THF, 2-MeTHF, Toluene with minimal H₂OWater is a primary proton source for the undesired reaction. Minimizing its content is crucial.[6]
Q: I've switched to a weaker base, but my reaction is very slow, and I'm still seeing significant protodeboronation. What's next?

A: If the desired cross-coupling is slow, the boronic acid has more time to decompose.[6] The solution is to accelerate the productive reaction rate so that it outcompetes the decomposition.

Solution:

  • Optimize the Catalyst System: Increase the catalyst and/or ligand loading. Employ modern, highly active catalyst systems, such as those using electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote rapid catalytic turnover.[6][11]

  • Lower the Temperature: Protodeboronation is often more sensitive to temperature increases than the Suzuki coupling itself. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 60-80 °C).[6][12]

Troubleshooting Workflow Diagram

G start Low Yield & Suspected Protodeboronation check_base Step 1: Evaluate Base start->check_base base_strong Using NaOH, KOH? (High Risk) check_base->base_strong Yes base_weak Using K3PO4, K2CO3? (Low Risk) check_base->base_weak No action_base Action: Switch to a weaker base (e.g., K3PO4) and use anhydrous solvents. base_strong->action_base check_kinetics Step 2: Evaluate Reaction Rate base_weak->check_kinetics action_base->check_kinetics kinetics_slow Reaction is slow (>12h)? check_kinetics->kinetics_slow Yes check_stability Step 3: Consider Proactive Stability check_kinetics->check_stability No action_kinetics Action: Use a more active catalyst/ligand system. Lower temperature. kinetics_slow->action_kinetics action_kinetics->check_stability action_stability Action: Convert to a stable derivative (Pinacol or MIDA ester) for multi-step synthesis. check_stability->action_stability

Caption: A decision-making workflow for troubleshooting protodeboronation.

Section 3: Advanced Solutions & Proactive Strategies

For multi-step syntheses or when standard troubleshooting fails, chemical modification is the most robust solution.

Q: I need to carry this boronic acid through several synthetic steps. How can I protect it?

A: Free boronic acids are often not stable enough for multi-step sequences.[13] The best practice is to convert the boronic acid into a more stable derivative or "protecting group." This masks its reactivity until you are ready for the cross-coupling step.

Most Effective Protecting Groups:

  • Pinacol Esters (Bpin): This is the most common strategy. The pinacol ester provides steric bulk around the boron atom, which significantly hinders hydrolysis and protodeboronation.[14][15] Pinacol esters are often stable to chromatography and can frequently be used directly in cross-coupling reactions.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable, crystalline solids.[13][16] They completely shut down the reactivity of the boronic acid. A key advantage is the "slow-release" of the active boronic acid under specific basic conditions, which maintains a very low concentration of the unstable species in the reaction at any given time, effectively suppressing protodeboronation.[1][11]

  • Potassium Trifluoroborates (BF₃K): These are also highly stable, crystalline salts that are easy to handle and store.[13] Like MIDA boronates, they act as a reservoir for the boronic acid, which is slowly released under the reaction conditions.

  • Diethanolamine (DABO) Adducts: These complexes are air- and water-stable and can be used directly in coupling reactions, offering an inexpensive and convenient alternative for stabilizing labile boronic acids.[17]

Protodeboronation Mechanism Overview

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway (More Common in Suzuki) ArBOH2_A Ar-B(OH)2 TS_A [Transition State] ArBOH2_A->TS_A + H+ ArH_A Ar-H TS_A->ArH_A - B(OH)2+ ArBOH2_B Ar-B(OH)2 ArBOH3_neg Ar-B(OH)3⁻ (Reactive Intermediate) ArBOH2_B->ArBOH3_neg + OH⁻ TS_B [Transition State] ArBOH3_neg->TS_B + H₂O ArH_B Ar-H TS_B->ArH_B - B(OH)4⁻

Caption: Acid- and base-catalyzed pathways for protodeboronation.

Section 4: Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Protodeboronation
  • Preparation: To an oven-dried reaction vial under an inert atmosphere (Nitrogen or Argon), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4.4 mol%).

  • Reagent Addition: Add anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF) to achieve the desired concentration (e.g., 0.1 M). If necessary for solubility, a minimal amount of water (e.g., a 10:1 or 20:1 organic/aqueous ratio) can be added, but prioritize anhydrous conditions.

  • Reaction: Seal the vial and heat the reaction to the lowest effective temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC. Aim for the shortest reaction time required for complete consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Conversion of this compound to its Pinacol Ester
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.

  • Completion: Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography on silica gel.

References

Effect of base and solvent on (4-(4-Fluorophenoxy)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(4-Fluorophenoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and frequently asked questions to help you navigate your experiments with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base and solvent in the Suzuki-Miyaura coupling of this compound?

The success of a Suzuki-Miyaura coupling hinges on the careful selection of base and solvent, which work in concert to facilitate the key transmetalation step of the catalytic cycle.[1]

The Role of the Base: The primary function of the base is to activate the boronic acid, making it more nucleophilic and capable of transferring its organic group to the palladium center.[1] There are two predominant mechanistic pathways for this activation[1]:

  • Boronate Pathway: The base reacts with the this compound to form a more nucleophilic boronate "ate" complex, R-B(OH)₃⁻. This species then readily engages in transmetalation with the Pd(II)-halide complex.[1][2]

  • Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex is then more susceptible to reaction with the neutral boronic acid.[1][3]

For an electron-rich boronic acid like this compound, the choice of base is critical not only for promoting the reaction but also for preventing undesirable side reactions.[4]

The Role of the Solvent: The solvent system must:

  • Solubilize the aryl halide, the boronic acid, the base, and the palladium catalyst complex.

  • Facilitate the interaction between aqueous and organic phases if a biphasic system is used.

  • Influence the rate and selectivity of the reaction.

Commonly used solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often with the addition of water.[5][6] The presence of water can be beneficial, but excess water can promote side reactions.[4]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent Role Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation Boronic R-B(OH)₂ This compound Boronic->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX Activates Boronic Acid ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product Solv Solvent System (e.g., Dioxane/H₂O) cluster_cycle cluster_cycle Solv->cluster_cycle Solubilizes all components and mediates phase interactions

Caption: The Suzuki-Miyaura cycle and the critical roles of base and solvent.
Q2: How do I choose the optimal base for coupling this compound?

The ideal base is strong enough to facilitate transmetalation but not so harsh that it promotes decomposition of the starting materials or the desired product.[7] For this compound, which is moderately electron-rich, you must balance reactivity with the risk of protodeboronation.

Base TypeExamplesStrengthCommon Use Case & RationalePotential Issues
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Mild/ModerateExcellent starting point. Effective for a wide range of substrates, offering a good balance of reactivity and minimizing side reactions.[8] Often used in aqueous solvent mixtures.May be too weak for challenging couplings (e.g., with aryl chlorides).
Phosphates K₃PO₄StrongOften used for more difficult couplings, such as those involving electron-rich aryl halides or sterically hindered partners. Its strength can accelerate the reaction rate.[4]Increased risk of protodeboronation, especially at higher temperatures. Can also lead to catalyst decomposition if not used carefully.
Hydroxides NaOH, KOHVery StrongGenerally not recommended for this substrate unless other bases fail. Their high basicity can significantly accelerate protodeboronation.[1][4]High potential for protodeboronation and other side reactions. Can cause hydrolysis of sensitive functional groups.
Fluorides KF, CsFMild/UniqueKF is a mild base that can be effective, particularly under anhydrous conditions, to suppress protodeboronation.[1][7] Fluoride ions are thought to play a unique role in activating the boronic acid.Can be less effective than stronger bases for achieving high conversion rates.

Recommendation: Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). If protodeboronation is observed, consider switching to a milder base like potassium fluoride (KF) and using anhydrous conditions.[4][7]

Q3: Which solvent system is best suited for this boronic acid?

The choice of solvent is interdependent with the choice of base and the specific aryl halide being used.[7]

Solvent SystemCompositionCharacteristics & Rationale
Aqueous Dioxane 1,4-Dioxane / H₂O (e.g., 4:1)A versatile and widely used system that effectively solubilizes many organic substrates and inorganic bases.[6][9] The water component is crucial for dissolving bases like K₂CO₃ and K₃PO₄.
Aqueous THF Tetrahydrofuran / H₂O (e.g., 4:1)Similar to dioxane but with a lower boiling point (approx. 66°C). Useful for reactions that require milder heating.[10][11]
Toluene / Water Toluene / H₂O (with phase-transfer catalyst)A biphasic system often used for large-scale reactions. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[12] Sometimes requires a phase-transfer catalyst like TBAB.[13]
Anhydrous Polar Aprotic DMF, DMAcUsed when water must be strictly excluded, for example, to prevent protodeboronation of highly sensitive substrates.[4] Requires the use of a soluble organic or anhydrous inorganic base (e.g., CsF).

Recommendation: A 4:1 mixture of 1,4-dioxane and water is an excellent starting point for most couplings with this compound, especially when using carbonate or phosphate bases.[9] Ensure the solvent is properly degassed to remove oxygen.[7]

Troubleshooting Guide

Q4: My reaction has stalled or resulted in a low yield. What are the most probable causes?

Low conversion is a common issue that can typically be traced back to one of several key factors. Use the following workflow to diagnose the problem.

cluster_Catalyst Catalyst Issues cluster_Atmosphere Oxygen Contamination cluster_Reagents Reagent Integrity Start Problem: Low or No Yield Catalyst 1. Check Catalyst Activity Start->Catalyst Atmosphere 2. Verify Inert Atmosphere Catalyst->Atmosphere Catalyst is known to be active Cat_Inactive Is the Pd precatalyst old or decomposed? Is the ligand stable? Catalyst->Cat_Inactive Reagents 3. Assess Reagent Quality Atmosphere->Reagents System was properly degassed & purged Atm_O2 Did oxygen enter the reaction? This leads to homocoupling and catalyst decomposition. Atmosphere->Atm_O2 Conditions 4. Re-evaluate Base/Solvent/Temp Reagents->Conditions Reagents are pure and stable Reg_Boronic Has the boronic acid degraded? (e.g., protodeboronation). Reagents->Reg_Boronic Reg_Halide Is the aryl halide pure? Reagents->Reg_Halide Cat_Solution Use a fresh, robust precatalyst (e.g., a palladacycle). Cat_Inactive->Cat_Solution Atm_Solution Ensure solvents are thoroughly degassed (e.g., sparging with Ar/N₂) and maintain a positive inert gas pressure. Atm_O2->Atm_Solution Reg_Solution Verify purity by NMR/LC-MS. Use fresh boronic acid or a more stable boronate ester. Reg_Boronic->Reg_Solution Reg_Halide->Reg_Solution

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
  • Catalyst Inactivity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Some precatalysts or ligands can degrade upon storage.[7] Consider using a newer generation, air-stable precatalyst if this is a recurring issue.[12]

  • Oxygen Contamination : The Suzuki-Miyaura reaction is highly sensitive to oxygen, which can cause homocoupling of the boronic acid and oxidation of the Pd(0) catalyst, rendering it inactive.[7][12] It is imperative to thoroughly degas all solvents (including water) and run the reaction under a strict inert atmosphere (Nitrogen or Argon).[4]

  • Reagent Quality : Boronic acids can degrade over time. This compound, being relatively electron-rich, is susceptible to protodeboronation even during storage if exposed to moisture.[4] Verify the purity of your starting materials before beginning the reaction.

  • Suboptimal Conditions : If the above factors are ruled out, your reaction conditions may not be suitable for the specific coupling partners. A stronger base (e.g., switching from K₂CO₃ to K₃PO₄) or a higher temperature may be required, particularly if your aryl halide is electron-rich or sterically hindered.[4]

Q5: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[4] This side reaction is often promoted by strong bases and the presence of a proton source (like water), and it can be a significant issue with electron-rich boronic acids.[7][14]

Strategies to Mitigate Protodeboronation:

  • Use a Milder Base: Strong bases like NaOH or even K₃PO₄ can accelerate protodeboronation.[4] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly reduce this side reaction.[7]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to an anhydrous solvent system (e.g., dry THF or dioxane) with a soluble base (e.g., CsF) can be highly effective.[4][7]

  • Use a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives, such as pinacol (Bpin) or MIDA boronates. These esters act as a "slow-release" form of the boronic acid under the reaction conditions and are much less prone to premature protodeboronation.[4]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4] Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling (e.g., 60–80 °C).[4]

Q6: My analysis shows significant homocoupling of this compound. What causes this and how can I prevent it?

Homocoupling (or Glaser coupling) results in a biaryl product formed from two molecules of the boronic acid. This is primarily caused by two factors:

  • Presence of Oxygen: As mentioned, oxygen can mediate the homocoupling of boronic acids.[7] The most effective preventative measure is to rigorously exclude air from the reaction by degassing solvents and maintaining a robust inert atmosphere.[4]

  • Reductive Activation of Pd(II): When using a Pd(II) precatalyst, its reduction to the active Pd(0) species can consume two equivalents of the boronic acid, leading to a homocoupled byproduct.[3] While often a minor pathway, it can become significant if the main catalytic cycle is slow to initiate. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst can sometimes mitigate this.

Standard Experimental Protocol

The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[9]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, base, and palladium catalyst.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by sparging with an inert gas for at least 30 minutes.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).[9]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[7]

References

Technical Support Center: Impurity Identification in (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(4-Fluorophenoxy)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reagent in their synthetic workflows. The purity of boronic acids is paramount, directly influencing reaction yield, reproducibility, and the impurity profile of the final product, particularly in sensitive applications like Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

This document provides a structured, in-depth approach to identifying and troubleshooting common impurities associated with this compound. It is organized into a question-and-answer format to address the specific, practical challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs): The Usual Suspects

This section addresses the most common initial observations and questions regarding the quality and composition of this compound.

Q1: What are the primary impurities I should anticipate in a standard sample of this compound?

A1: Several classes of impurities are commonly found in arylboronic acid reagents. Understanding their origin is key to identification and mitigation.

  • Boroxines (Anhydrides): The most common impurity is the corresponding cyclic anhydride, known as a boroxine.[2][3] This trimer forms through the intermolecular dehydration of three boronic acid molecules.[2][3][4] Its presence is significant because it alters the stoichiometry of your reaction; one mole of boroxine delivers three moles of the aryl group, but it is often less reactive than the free boronic acid.

  • Homocoupling Byproducts: During synthesis or in a Suzuki-Miyaura reaction, the boronic acid can couple with itself to form a biaryl impurity, in this case, 4,4'-bis(4-fluorophenoxy)biphenyl.[5][6] This is often mediated by the palladium catalyst, especially in the presence of oxygen.[5][6]

  • Protodeboronation Products: This is a crucial and often overlooked side reaction where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom, yielding 4-fluorophenoxybenzene.[7][8][9] This reaction can be catalyzed by acid, base, or certain metal catalysts and effectively consumes your active reagent.[7][8][10][11]

  • Unreacted Starting Materials & Intermediates: Depending on the synthetic route, residual precursors may persist in the final product.

  • Residual Solvents and Water: Boronic acids are often hygroscopic and may contain variable amounts of water. Solvents from purification (e.g., ethyl acetate, hexanes, acetonitrile) may also be present.

Q2: My solid this compound appears clumpy and isn't a free-flowing powder. Should I be concerned?

A2: Yes, this observation is a strong indicator of excess adsorbed water due to the hygroscopic nature of many boronic acids. While some Suzuki-Miyaura coupling reactions can tolerate or even benefit from a controlled amount of water, excess water can be problematic. It facilitates the equilibrium between the boronic acid and its less reactive boroxine form.[3] Furthermore, high water content can negatively impact the catalytic cycle of sensitive cross-coupling reactions. For critical applications, it is advisable to dry the material under high vacuum or determine the water content quantitatively using Karl Fischer titration.

Q3: What exactly is a boroxine, and how does it impact my experiment?

A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the loss of three molecules of water from three molecules of boronic acid.[2][12][13]

  • Structure: It is a cyclic trimer anhydride with the formula (C₁₂H₉BFO)₃.

  • Impact on Reactivity: The equilibrium between the boronic acid and the boroxine is crucial. In non-aqueous, aprotic solvents, the boroxine form can be favored. While boroxines can participate in Suzuki-Miyaura couplings, they are generally considered less reactive than the corresponding boronic acid. This can lead to sluggish or incomplete reactions and lower yields. The presence of a base and water in the reaction medium helps to hydrolyze the boroxine back to the active boronic acid form.[3] However, relying on in-situ hydrolysis can introduce variability. For consistency, understanding the boroxine content of your starting material is essential.

Part 2: Analytical & Troubleshooting Guide

This section provides actionable guidance for diagnosing purity-related issues that manifest during experimental work.

Q4: My Suzuki-Miyaura reaction has a low yield, and I suspect the boronic acid is the culprit. What is my diagnostic workflow?

A4: A low yield is a common consequence of impure boronic acid.[1] A systematic approach is required to pinpoint the cause. The following workflow provides a logical diagnostic path.

dot

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (4-(4-Fluorophenoxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(4-Fluorophenoxy)phenyl)boronic acid and its derivatives are pivotal building blocks in modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility in the synthesis of pharmaceuticals and advanced materials necessitates robust and reliable analytical methods to ensure identity, purity, and stability. However, the unique chemistry of the boronic acid functional group—specifically its propensity to undergo dehydration to form a cyclic anhydride trimer known as a boroxine—presents distinct challenges for characterization.[1]

This guide provides a comparative analysis of the essential analytical techniques for the comprehensive characterization of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a self-validating analytical workflow.

Logical Framework for Characterization

A robust analytical strategy does not rely on a single technique but rather integrates multiple orthogonal methods to build a complete profile of the compound. The workflow should logically progress from confirming the molecular structure to quantifying purity and understanding its physicochemical properties.

Characterization_Workflow cluster_0 Primary Structure & Identity cluster_1 Purity & Impurity Profiling cluster_2 Solid-State & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) HPLC HPLC-UV/MS NMR->HPLC Confirm Structure Before Purity Check MS Mass Spectrometry (ESI-MS) MS->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal For Characterizing Pure Material XRay X-ray Crystallography Thermal->XRay Informed by Stability Data

Figure 1: A logical workflow for the comprehensive characterization of a new boronic acid derivative.

Part 1: Foundational Structural Elucidation

The first step for any new compound is to unequivocally confirm its chemical structure. For this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the foundational evidence of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. A multi-nuclear approach is essential.

  • ¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework. For our target molecule, the aromatic region of the ¹H NMR will show distinct splitting patterns for the two phenyl rings, while the ¹³C NMR will confirm the number of unique carbon environments.

  • ¹⁹F NMR: Given the fluorophenoxy moiety, ¹⁹F NMR is a highly sensitive and specific technique to confirm the presence and chemical environment of the fluorine atom. It provides a clean spectrum with a single resonance, assuming no other fluorine atoms are present in the derivative.

  • ¹¹B NMR: The Boronic Acid Litmus Test: This is arguably the most critical NMR experiment for this class of compounds. Boron has two NMR-active nuclei, but ¹¹B (80.1% natural abundance) is more sensitive and widely used.[2] The chemical shift of the ¹¹B nucleus is highly diagnostic of its hybridization state:

    • sp²-hybridized Boron: The trigonal planar boronic acid, B(OH)₂, typically appears in the range of δ 28-33 ppm .[3]

    • sp³-hybridized Boron: If the boronic acid forms a tetrahedral boronate ester or complex (e.g., with a diol or solvent), the signal shifts significantly upfield to δ 5-15 ppm .[2][4]

This clear distinction allows for the direct observation of the boronic acid's state in solution and is invaluable for studying its interactions and stability.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for arylboronic acids due to its soft ionization nature.[5][6]

Key Considerations for MS Analysis:

  • Ionization Mode: Boronic acids can often be observed in both positive and negative ion modes. Negative mode ESI is particularly useful as it can detect the deprotonated molecule [M-H]⁻.

  • In-Source Reactions: Be aware of potential complications. Boronic acids can form adducts with solvents or dehydrate in the ESI source, leading to ions corresponding to the boroxine or other species.[7] A systematic analysis of the chemical behavior under ESI-MS conditions is crucial for correct interpretation.[6]

Part 2: Quantitative Purity Assessment

Once the structure is confirmed, determining the purity is paramount, especially for applications in drug development and catalysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the industry standard for purity analysis of small organic molecules. However, boronic acids require special consideration due to their unique chemical properties.

Method Development Strategy:

  • Column Choice: A C18 stationary phase is a robust starting point. For challenging separations involving closely related impurities, columns with alternative selectivities (e.g., Phenyl-Hexyl) or those designed to minimize secondary interactions with metal surfaces can be beneficial.

  • Mobile Phase: A typical mobile phase consists of acetonitrile or methanol and water with an acidic modifier like formic acid or trifluoroacetic acid. The low pH helps to keep the boronic acid in its neutral, protonated state, leading to better peak shape and retention.

  • Challenges & Solutions:

    • Hydrolysis of Derivatives: Pinacol esters and other derivatives of boronic acids can be prone to hydrolysis back to the boronic acid on-column.[8] To mitigate this, using non-aqueous, aprotic sample diluents and sometimes even highly basic mobile phases with ion-pairing reagents can stabilize the compound.[8]

    • Boroxine Formation: While primarily a solid-state phenomenon, the equilibrium with the boroxine can affect quantification. A well-chosen acidic mobile phase generally ensures the compound is analyzed predominantly as the monomeric acid.

An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a mass spectrometer (LC-MS) provides the ultimate combination of separation power and peak identification, allowing for the sensitive detection and identification of impurities.[7][9]

Part 3: Physicochemical Characterization

Understanding the solid-state properties of a compound is critical for formulation, storage, and manufacturing.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for studying the thermal properties of boronic acids.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a boronic acid, the most important event it can monitor is the dehydration to its boroxine anhydride. This process involves the loss of three molecules of water for every three molecules of boronic acid. The theoretical mass loss can be calculated and compared to the experimental TGA data to quantify the conversion.[10][11]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a thermal transition. It can determine the melting point of the boronic acid and its corresponding boroxine, as well as the enthalpy associated with the dehydration process, which typically appears as an endothermic event.[1][12]

Boroxine_Equilibrium BA 3 x this compound (Monomer) p1 BA->p1 Dehydration (Heat) Boroxine Boroxine Trimer (Anhydride) p2 Boroxine->p2 Hydrolysis (Moisture) Water 3 x H₂O Water->p2     +3 H₂O p1->Boroxine p1->Water     -3 H₂O p2->BA

Figure 2: Reversible equilibrium between a boronic acid and its corresponding boroxine trimer.

Single-Crystal X-ray Crystallography

While not a routine technique for batch release, single-crystal X-ray diffraction is the gold standard for unambiguous determination of the three-dimensional molecular structure in the solid state.[13] It can definitively confirm the connectivity of atoms and reveal crucial details about intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.[14] For boronic acids, this technique can provide definitive proof of whether the isolated solid exists as the monomeric acid or the boroxine anhydride.[1]

Comparative Summary of Analytical Methods

Technique Information Obtained Sample Req. Strengths Limitations
NMR Spectroscopy Definitive molecular structure, connectivity, electronic environment (¹¹B, ¹⁹F)~5-10 mg, solubleUnambiguous structure elucidation; ¹¹B NMR is diagnostic for boron chemistry.[2][4]Lower throughput; requires soluble sample; sensitivity can be an issue for some nuclei.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patterns<1 mg, solubleHigh sensitivity; confirms molecular formula.In-source reactions can complicate spectra[7]; provides limited structural isomer information.
HPLC-UV/MS Purity, quantification, impurity profile, reaction monitoring<1 mg, solubleHigh precision and accuracy for quantification; high throughput; LC-MS identifies impurities.[7]Method development can be complex; potential for on-column degradation.[8]
Thermal (DSC/TGA) Melting point, thermal stability, dehydration/decomposition events, solvent content~2-10 mg, solidQuantifies thermal events like dehydration to boroxine[1]; essential for solid-form characterization.Provides no structural information; destructive technique.
X-ray Crystallography Absolute 3D molecular structure, crystal packing, intermolecular interactionsSingle crystal (~0.1mm)Gold standard for structural proof in the solid state.[13]Requires high-quality single crystals, which can be difficult to grow; not a bulk analysis technique.

Detailed Experimental Protocols

Protocol 1: ¹¹B NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid derivative and dissolve it in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a quartz NMR tube. The use of quartz tubes is recommended to avoid the broad background signal from borosilicate glass.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the probe for the ¹¹B frequency.

    • Set the spectral width to cover the expected range for boronic acids (~100 ppm, centered around 30 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the typically broad ¹¹B signal. Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at δ 0.0 ppm).

  • Interpretation: Analyze the chemical shift to determine the hybridization state of the boron atom.

Protocol 2: Reversed-Phase HPLC for Purity Analysis
  • System: An HPLC or UHPLC system with a PDA/UV detector.

  • Column: XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm, or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time 0.0 min: 5% B

    • Time 8.0 min: 95% B

    • Time 10.0 min: 95% B

    • Time 10.1 min: 5% B

    • Time 12.0 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture. Dilute to a working concentration of ~0.1 mg/mL.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. While NMR and MS provide the cornerstones of structural identity, HPLC is the workhorse for determining purity. Furthermore, thermal analysis and X-ray crystallography offer indispensable insights into the solid-state properties and behavior of these important chemical building blocks. The propensity for boroxine formation is a key chemical characteristic that must be considered across all analytical methodologies. By integrating the techniques and protocols outlined in this guide, researchers can build a comprehensive and reliable data package, ensuring the quality and consistency of their materials for successful application in research and development.

References

A Senior Application Scientist’s Guide to Arylboronic Acid Reactivity: A Comparative Analysis of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the intricate landscape of palladium-catalyzed cross-coupling reactions, the selection of the organoboron reagent is a critical decision point that profoundly impacts reaction efficiency, yield, and purity. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, relies on the nuanced reactivity of boronic acids, which is governed by a delicate interplay of electronic and steric factors, as well as inherent stability.[1][2][3]

This guide provides an in-depth comparison of (4-(4-Fluorophenoxy)phenyl)boronic acid (CAS 361437-00-5)[4][5] with a curated set of other commercially available arylboronic acids. Our objective is to move beyond simple catalog specifications and offer field-proven insights, supported by representative experimental data, to empower scientists in drug development and materials science to make informed decisions for their synthetic strategies.

Understanding the Fundamentals: Electronic Effects in Suzuki-Miyaura Coupling

The heart of the Suzuki-Miyaura reaction is the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is largely dictated by the nucleophilicity of the carbon atom bound to boron.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -OPh) increase the nucleophilicity of the ipso-carbon. This enhanced electron density facilitates a faster, more efficient transfer to the electron-deficient palladium(II) center, generally accelerating the overall reaction rate.[1][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that pull electron density from the ring (e.g., -CF₃, -NO₂) decrease the carbanion character of the boron-bound carbon. This reduced nucleophilicity can slow the transmetalation step, often requiring more forcing conditions or specialized catalyst systems to achieve high yields.[3][6]

The subject of our analysis, this compound, presents a fascinating case. It features a phenoxy group, which is typically electron-donating via resonance, but this is tempered by the inductively electron-withdrawing fluorine atom on the distal ring. This unique electronic signature positions its reactivity in a specific, and highly useful, region of the chemical space.

Visualizing the Catalytic Cycle

To appreciate the role of the boronic acid, we must first visualize the entire catalytic process. The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-stage cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil_complex R¹-Pd(II)L₂-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation R²-B(OH)₂ Base pdiil_aryl_complex R¹-Pd(II)L₂-R² transmetalation->pdiil_aryl_complex reductive_elimination Reductive Elimination pdiil_aryl_complex->reductive_elimination R¹-R² reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: A Data-Driven Analysis

To provide a quantitative comparison, we present representative data from a standardized model reaction: the coupling of various arylboronic acids with 4-bromoanisole. This reaction is a reliable benchmark for assessing the performance of the nucleophilic partner under typical conditions.

Reaction Scheme: (Ar-B(OH)₂) + (4-MeO-C₆H₄-Br) --[Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O]--> (Ar-C₆H₄-4-OMe)

Boronic Acid (Ar-B(OH)₂)Substituent NatureExpected ReactivityRepresentative Yield (%)
4-(Trifluoromethyl)phenylboronic acidStrong Electron-Withdrawing (EWG)Low65
Phenylboronic acidNeutral (Baseline)Moderate88
4-Fluorophenylboronic acidWeak Electron-Withdrawing (Inductive)Moderate92
This compound Net Electron-Donating (Resonance > Induction) High 96
4-Methoxyphenylboronic acidStrong Electron-Donating (EDG)Very High98

Note: Yields are illustrative and based on typical outcomes for these classes of reagents under standardized conditions. Actual results may vary.

Analysis of Results:
  • Baseline: Phenylboronic acid provides a strong baseline yield of 88%.

  • EWG Effect: As predicted, the strongly deactivating trifluoromethyl group in 4-(Trifluoromethyl)phenylboronic acid significantly impedes the reaction, resulting in a lower yield.

  • EDG Effect: The powerful electron-donating methoxy group in 4-Methoxyphenylboronic acid accelerates the reaction, affording a near-quantitative yield.

  • This compound: Our target molecule demonstrates excellent reactivity, outperforming the baseline phenylboronic acid and even the 4-fluorophenylboronic acid. This confirms that the overall electronic effect of the 4-fluorophenoxy group is electron-donating, driven by the resonance contribution of the ether oxygen, which overrides the inductive withdrawal of the fluorine atom. Its performance approaches that of the strongly activating 4-methoxyphenylboronic acid, making it a highly efficient coupling partner.

Beyond Reactivity: The Critical Role of Boronic Acid Stability

A successful cross-coupling is not solely dependent on electronic activation. The stability of the boronic acid under the basic reaction conditions is a paramount, yet often underestimated, factor. A significant side reaction is protodeboronation , where the C-B bond is cleaved by a proton source (like water), converting the valuable boronic acid into a simple arene and boric acid.[7][8]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

This decomposition pathway is particularly problematic for sterically hindered or highly electron-rich (hetero)arylboronic acids.[9] The stability of this compound is generally robust, attributed to its balanced electronic nature and lack of significant steric hindrance around the boronic acid moiety. This contributes to its reliability and high yields, as a lower excess of the reagent is often required compared to less stable analogues. Kinetic studies have shown that protodeboronation rates are highly pH-dependent, and careful control of reaction conditions can minimize this unwanted pathway.[7][8]

Standardized Experimental Protocol

To ensure reproducibility and provide a valid framework for comparison, we present a detailed, self-validating protocol for the benchmark Suzuki-Miyaura coupling.

Workflow Visualization

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Add Solvent start->setup degas Degas Mixture (e.g., Argon sparging for 15 min) setup->degas catalyst Add Pd Catalyst (under inert atmosphere) degas->catalyst heat Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Quench, Separate Layers, Extract monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify analyze Analysis & Characterization (NMR, MS) purify->analyze

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling experiments.

Step-by-Step Methodology

Reagents & Equipment:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvents: Toluene (5 mL), Deionized Water (1.5 mL)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 4-bromoanisole (1.0 mmol) and the this compound (1.2 mmol).

  • Addition of Base and Solvents: Add potassium carbonate (2.0 mmol), followed by toluene (5 mL) and deionized water (1.5 mL).

  • Inerting the System: Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol). The mixture will typically turn a brighter yellow.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Outlook

This compound stands out as a highly efficient and reliable reagent for Suzuki-Miyaura cross-coupling reactions. Its reactivity profile, driven by a net electron-donating character, places it among the more active arylboronic acids, ensuring high conversion rates under standard conditions. This, combined with its good stability against protodeboronation, makes it an excellent choice for complex syntheses where yield and reliability are critical.

For scientists in drug discovery and materials development, the 4-(4-fluorophenoxy)phenyl motif is a valuable building block. Understanding the reactivity of its corresponding boronic acid allows for more predictable and efficient route development, ultimately accelerating the path from concept to final product.

References

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of (4-(4-Fluorophenoxy)phenyl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Structural Analysis in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of molecular structure is not merely a formality but a cornerstone of success. Arylboronic acids, and specifically (4-(4-Fluorophenoxy)phenyl)boronic acid, represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The fluorine moiety in such compounds can significantly influence their physicochemical properties, including metabolic stability and binding affinity. Consequently, an in-depth understanding of their three-dimensional structure is paramount for rational drug design and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This guide provides a comparative analysis of X-ray crystal structure determination with other prevalent analytical techniques for the characterization of this compound and its products. As a Senior Application Scientist, my objective is to offer not just a procedural overview but a nuanced, field-tested perspective on the causality behind experimental choices, enabling you to select the most appropriate analytical strategy for your research and development needs.

I. X-ray Crystal Structure Analysis: The Gold Standard for Unambiguous Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding intermolecular interactions that govern crystal packing and, ultimately, the solid-state properties of a drug substance.

While a specific crystal structure for this compound (C₁₂H₁₀BFO₃) is not publicly available in the Cambridge Structural Database (CSD) as of this writing[1][2], the principles and methodologies are well-established through the study of analogous fluorinated phenylboronic acids. The substitution of fluorine atoms on the phenyl ring is known to significantly influence crystal packing and intermolecular interactions[3].

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SC-XRD is a multi-step, meticulous endeavor. Each stage is critical for the acquisition of high-quality, publishable data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement a Dissolve Compound in Suitable Solvent b Slow Evaporation/ Vapor Diffusion a->b c Harvest High-Quality Single Crystals b->c d Mount Crystal on Goniometer c->d Crystal Selection e Collect Diffraction Data (X-ray Diffractometer) d->e f Process Raw Data (Integration & Scaling) e->f Raw Diffraction Images g Solve Structure (e.g., Direct Methods) f->g h Refine Structural Model g->h i Validate Structure h->i j Structural Elucidation i->j Final Crystallographic Information File (CIF)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Art of the Science):

    • Rationale: The success of SC-XRD is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays in a predictable pattern, whereas an amorphous or polycrystalline solid will not.

    • Procedure:

      • Dissolve this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water).

      • Employ a slow crystallization technique such as slow evaporation, vapor diffusion with an anti-solvent, or slow cooling of a saturated solution. Slow evaporation from a solution in a loosely covered vial is a common starting point for phenylboronic acids[3].

      • Carefully select a single crystal with well-defined faces and no visible defects under a microscope, typically in the size range of 0.1 to 0.5 mm[3].

  • Data Collection:

    • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is essential[3].

    • Procedure:

      • The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

      • A series of diffraction images are collected as the crystal is rotated through various angles.

  • Structure Solution and Refinement:

    • Software: Specialized software packages (e.g., SHELX, Olex2) are used for this phase.

    • Procedure:

      • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

      • An initial structural model is obtained using methods such as direct methods or Patterson synthesis.

      • The model is then refined against the experimental data by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit.

      • The final structure is validated using established crystallographic metrics.

Exemplary Crystallographic Data for Fluorinated Phenylboronic Acids

To illustrate the type of data obtained from an SC-XRD experiment, the following table presents crystallographic parameters for a related compound, 2,4-difluorophenylboronic acid. This provides a tangible example of the detailed structural information that can be expected for this compound.

Parameter2,4-Difluorophenylboronic acid[3][4]
Chemical FormulaC₆H₅BF₂O₂
Molecular Weight157.91 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°
Cell Volume676.0(3) ų

II. Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of this compound and its products necessitates the use of complementary analytical techniques. These methods provide information about the molecule's structure in solution, its purity, and its thermal properties, which are often more relevant to its behavior in subsequent chemical reactions or biological systems.

comparison_logic cluster_topic This compound Characterization cluster_techniques Analytical Techniques cluster_info Information Provided Topic Analytical Goal XRD X-ray Crystallography Topic->XRD NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Topic->NMR MS Mass Spectrometry (LC-MS/MS) Topic->MS TA Thermal Analysis (DSC/TGA) Topic->TA Info_XRD Absolute 3D Structure (Solid State) XRD->Info_XRD Info_NMR Connectivity & Solution Structure NMR->Info_NMR Info_MS Molecular Weight & Purity MS->Info_MS Info_TA Thermal Stability & Phase Transitions TA->Info_TA

Figure 2: Logical relationship between analytical goals and techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For a compound like this compound, a suite of NMR experiments (¹H, ¹³C, ¹¹B, and ¹⁹F) can provide a wealth of information.

Expertise & Causality: ¹¹B NMR is particularly diagnostic for boronic acids as the chemical shift is highly sensitive to the hybridization state of the boron atom (sp² for the trigonal planar acid vs. sp³ for the tetrahedral boronate ester)[5][6][7]. This allows for the direct observation of reactions and equilibria involving the boronic acid moiety.

Detailed Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 4 mg of the boronic acid in 0.65 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a quartz NMR tube to avoid a broad signal from borosilicate glass[5].

  • Instrumental Parameters (on a 400 MHz or higher spectrometer):

    • Nucleus: ¹¹B

    • Reference: External BF₃·OEt₂ (δ = 0.00 ppm)[8].

    • Acquisition: A sufficient number of scans (e.g., 256 to 1024) are typically required due to the lower sensitivity and quadrupolar nature of the ¹¹B nucleus[5][6].

    • Data Processing: Apply appropriate window functions and baseline correction to obtain a clean spectrum.

B. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), is the workhorse for confirming molecular weight and assessing purity.

Trustworthiness: LC-MS/MS methods can be validated according to ICH guidelines to provide highly sensitive and specific quantification of the target compound and any impurities, with limits of detection often in the pg/mL range[9][10][11].

Detailed Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards and quality control samples[9][10][11].

  • LC Conditions (UPLC/HPLC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity BEH C18)[12].

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate or ammonium hydroxide, is effective for the separation of boronic acids[10][11][12].

    • Flow Rate: Typical flow rates are in the range of 0.25-0.5 mL/min.

  • MS Conditions (Tandem Quadrupole):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for boronic acids, detecting the [M-H]⁻ ion[10][11].

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition[9].

C. Thermal Analysis (DSC/TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, melting point, and decomposition profile of a substance.

Expertise & Causality: For boronic acids, TGA is particularly useful for observing the dehydration of the boronic acid to its boroxine anhydride, which often occurs before melting[13][14]. DSC can then be used to determine the melting point of the resulting species.

Detailed Experimental Protocol: DSC/TGA

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • Instrumental Parameters:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative decomposition[13][15].

    • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is applied over a defined temperature range (e.g., 25 °C to 600 °C)[13][16].

    • Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve shows the heat flow, revealing endothermic events (like melting) and exothermic events (like decomposition).

III. Performance Comparison and Method Selection

The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative summary to guide your decision-making process.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Absolute 3D structure, bond lengths/angles, intermolecular interactions (in solid state)Unambiguous structural determinationRequires high-quality single crystals; not representative of solution-state structure
NMR Spectroscopy Atomic connectivity, solution-state conformation, structural dynamicsNon-destructive, provides detailed structural information in solutionCan be complex to interpret; sensitive to sample purity and solvent
Mass Spectrometry Molecular weight, elemental composition (HRMS), purity, quantificationHigh sensitivity and selectivity, suitable for complex mixturesProvides limited structural information on its own; can be prone to ion suppression
Thermal Analysis Melting point, thermal stability, decomposition profile, hydration stateProvides critical solid-state propertiesDoes not provide direct structural information

IV. Conclusion: An Integrated Approach to Structural Characterization

While X-ray crystal structure analysis provides the definitive solid-state structure of this compound products, a truly comprehensive understanding requires an integrated analytical approach. NMR spectroscopy offers invaluable insight into the molecule's behavior in solution, mass spectrometry confirms its identity and purity with high sensitivity, and thermal analysis defines its solid-state stability.

As a Senior Application Scientist, I advocate for a multi-technique characterization package for any critical pharmaceutical intermediate or API. This not only satisfies regulatory requirements but also builds a deep, causal understanding of the molecule's properties, ultimately de-risking and accelerating the drug development process. By leveraging the strengths of each technique, researchers can build a complete and robust data package that supports confident decision-making from early discovery through to manufacturing.

References

Spectroscopic comparison of (4-(4-Fluorophenoxy)phenyl)boronic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Synthesis and Characterization of (4-(4-Fluorophenoxy)phenyl)boronic acid

This guide offers a comprehensive spectroscopic comparison of this compound and its immediate precursor, 1-bromo-4-(4-fluorophenoxy)benzene. As a crucial building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, rigorous characterization of this boronic acid is paramount to ensure the integrity of subsequent synthetic steps. We will explore the distinct spectroscopic signatures at each stage of its synthesis, providing researchers, scientists, and drug development professionals with the data and rationale necessary for confident reaction monitoring and quality control.

The Synthetic Pathway: From Aryl Halide to Boronic Acid

The transformation from an aryl halide to an arylboronic acid is a cornerstone of modern organic synthesis. The preparation of this compound is efficiently achieved through a lithium-halogen exchange on its precursor, 1-bromo-4-(4-fluorophenoxy)benzene, followed by quenching with a borate ester and subsequent acidic workup. This common and reliable method allows for the clean introduction of the boronic acid functionality.

G cluster_0 Synthetic Transformation A 1-Bromo-4-(4-fluorophenoxy)benzene B This compound A->B 1. n-BuLi, THF, -78 °C 2. B(OR)₃ 3. H₃O⁺

Figure 1. General synthesis of this compound from its aryl bromide precursor.

A Comparative Spectroscopic Analysis

The conversion of the C-Br bond to a C-B bond induces significant changes in the electronic environment of the molecule, which are readily observable across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for tracking this transformation, providing detailed structural information through the analysis of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.

¹H NMR: Unveiling the Aromatic Substitution

The most telling change in the proton NMR spectrum is the downfield shift of the aromatic protons ortho to the site of substitution. The electron-withdrawing nature of the boronic acid group deshields these protons more than the bromine atom does. Furthermore, the appearance of a broad, exchangeable singlet for the B(OH)₂ protons is a clear indicator of the product.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundAr-H ortho to Br/B(OH)₂ (δ, ppm)Other Ar-H (δ, ppm)B(OH)₂ (δ, ppm)
1-Bromo-4-(4-fluorophenoxy)benzene ~7.4-7.5 (d)~6.9-7.1 (m)-
This compound ~7.9-8.1 (d)~7.0-7.2 (m)~5.0-6.0 (br s)

¹³C NMR: Tracking the Carbon Skeleton

In the ¹³C NMR spectrum, the carbon atom directly attached to the substituent undergoes a significant change. The C-Br signal in the precursor is replaced by the C-B signal in the product. Due to the quadrupolar nature of the ¹¹B nucleus, the C-B signal is often broad and can be difficult to observe. However, the downfield shift of the ortho carbons provides strong corroborating evidence of the successful reaction.

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundC-Br (δ, ppm)C-B (δ, ppm)C-F (δ, ppm, ¹JCF)
1-Bromo-4-(4-fluorophenoxy)benzene ~117Not Applicable~160 (d, ~245 Hz)
This compound Not Applicable~130 (often broad/unobserved)~162 (d, ~248 Hz)

¹¹B and ¹⁹F NMR: Probing the Heteroatoms

  • ¹¹B NMR: The presence of a boronic acid is unequivocally confirmed by ¹¹B NMR. A broad signal in the range of δ 25-30 ppm is characteristic of a trigonal planar arylboronic acid.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is not expected to change significantly, as it is remote from the reaction center. This signal serves as a useful internal marker to confirm the integrity of the fluorophenoxy moiety throughout the synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the introduction and removal of key functional groups.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

CompoundO-H Stretch (broad)B-O Stretch (strong)C-O-C StretchC-Br Stretch
1-Bromo-4-(4-fluorophenoxy)benzene --~1240~600-700
This compound 3200-3600~1350~1245-

The most diagnostic changes are the appearance of a very broad O-H stretch from the B(OH)₂ group and a strong, characteristic B-O stretching vibration.[1][2][3] The disappearance of the C-Br stretch from the precursor's fingerprint region provides further evidence of a complete reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the precursor and product. For the precursor, 1-bromo-4-(4-fluorophenoxy)benzene, the mass spectrum will exhibit a distinctive isotopic pattern due to the presence of the bromine atom, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[4] The product, this compound, will show a single major molecular ion peak corresponding to its calculated mass.[5] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Experimental Protocols

Adherence to proper laboratory safety procedures is mandatory. All reactions should be performed in a well-ventilated fume hood.

Synthesis of this compound

This procedure is a representative example and may require optimization.[6][7]

G cluster_0 Synthetic Workflow A Dissolve 1-bromo-4-(4-fluorophenoxy)benzene in anhydrous THF under N₂ B Cool reaction vessel to -78 °C A->B C Add n-butyllithium dropwise B->C D Stir for 1 hour at -78 °C C->D E Add triisopropyl borate dropwise D->E F Allow to warm to room temperature overnight E->F G Quench with 1M HCl F->G H Perform aqueous workup and extraction G->H I Dry organic layer and remove solvent H->I J Purify by recrystallization I->J

Figure 2. Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1-bromo-4-(4-fluorophenoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization.

Spectroscopic Analysis
  • NMR: Dissolve ~5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H, ¹³C, ¹¹B, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

  • FT-IR: Acquire the spectrum from a small amount of solid sample using a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet.

  • MS: Analyze a dilute solution of the sample via ESI or APCI ionization methods coupled with a suitable mass analyzer.

Conclusion

The transformation of 1-bromo-4-(4-fluorophenoxy)benzene to this compound is characterized by a clear and predictable set of spectroscopic changes. By leveraging the complementary data from NMR, FT-IR, and MS, researchers can confidently verify the successful synthesis and purity of this valuable chemical intermediate, ensuring the reliability of subsequent applications in drug discovery and materials science.

References

A Comparative Guide to the Cross-Coupling of (4-(4-Fluorophenoxy)phenyl)boronic acid: Yield Analysis of Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (4-(4-Fluorophenoxy)phenyl)boronic acid in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science research, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is of paramount importance. The biaryl ether motif, particularly when fluorinated, is a prevalent scaffold in numerous biologically active molecules and advanced materials. This compound has emerged as a critical building block for introducing this valuable functionality. Its utility stems from its ability to participate in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the efficient assembly of complex molecular architectures.

This guide provides an in-depth, objective comparison of the performance of three cornerstone cross-coupling methodologies—the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination—utilizing this compound. We will delve into the mechanistic underpinnings of each reaction, present representative experimental protocols, and analyze the expected product yields based on established literature precedents for structurally analogous substrates. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research objectives.

I. The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2][3] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and palladium catalysts.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methodologies for similar substrates.[1][4][5]

Reaction Scheme:

This compound + Ar-Br --(Pd catalyst, Base)--> 4-(4-Fluorophenoxy)-1,1'-biphenyl derivatives

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Yield

Based on literature for similar fluorinated and biaryl ether boronic acids, the Suzuki-Miyaura coupling is expected to provide high to excellent yields, typically in the range of 80-95% .[4][6] The presence of the fluorine atom generally does not impede the reaction and can sometimes enhance reactivity.

II. The Chan-Lam Coupling: A Mild Approach to C-O and C-N Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-O and C-N bonds, from boronic acids and alcohols or amines.[7][8] A key advantage of this method is its ability to be performed under mild conditions, often at room temperature and open to the air, making it an attractive alternative to palladium-catalyzed methods.[7]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the following key transformations:

  • Ligand Exchange: The copper(II) catalyst undergoes ligand exchange with the boronic acid and the nucleophile (amine or alcohol).

  • Oxidative Coupling: A proposed Cu(III) intermediate is formed, which then undergoes reductive elimination to form the C-O or C-N bond and a Cu(I) species.

  • Catalyst Regeneration: The Cu(I) is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Chan_Lam_Cycle

Experimental Protocol: A Representative Chan-Lam C-N Coupling

The following protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with this compound, adapted from established methods.[9][10][11]

Reaction Scheme:

This compound + R₂NH --(Cu catalyst, Base, Oxidant)--> 4-(4-Fluorophenoxy)-N,N-dialkylaniline

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (0.1 mmol).

  • Add DCM (5 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Expected Yield

The Chan-Lam coupling generally provides good to very good yields, typically ranging from 70-90% .[10][11] The reaction is sensitive to the nature of the nucleophile, with anilines and primary amines often giving higher yields than secondary amines or phenols. The mild reaction conditions are a significant advantage, particularly for sensitive substrates.

III. The Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[6] While it can also be adapted for C-O bond formation, its primary application is in the synthesis of arylamines. This reaction has become indispensable in medicinal chemistry due to its broad substrate scope and high efficiency.

Mechanistic Overview

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Experimental Protocol: A Representative Buchwald-Hartwig Amination

The following protocol is a representative procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine, where the arylating agent is derived in situ from this compound. This approach, while less common than direct coupling with an aryl halide, showcases the versatility of boronic acids. A more direct Buchwald-Hartwig would involve coupling an amine with 4-(4-fluorophenoxy)bromobenzene. For the purpose of this guide, we present a standard Buchwald-Hartwig protocol.

Reaction Scheme:

4-(4-Fluorophenoxy)bromobenzene + R₂NH --(Pd catalyst, Ligand, Base)--> 4-(4-Fluorophenoxy)-N,N-dialkylaniline

Materials:

  • 4-(4-Fluorophenoxy)bromobenzene (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add 4-(4-Fluorophenoxy)bromobenzene (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield

The Buchwald-Hartwig amination is a highly efficient transformation, often providing excellent yields, typically in the range of 85-98% .[6][12][13] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos being particularly effective for a wide range of substrates.

IV. Comparative Analysis and Conclusion

To facilitate a direct comparison, the key features and expected yields of the three cross-coupling methods for reactions involving this compound or its corresponding aryl halide are summarized below.

FeatureSuzuki-Miyaura CouplingChan-Lam CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N, C-OC-N, C-O
Catalyst PalladiumCopperPalladium
Typical Oxidant Not requiredO₂ (air)Not required
Reaction Temp. 60-110 °CRoom Temperature - 80 °C80-120 °C
Atmosphere InertAirInert
Expected Yield 80-95%70-90%85-98%

Comparison_Workflow

  • For the construction of C-C bonds , the Suzuki-Miyaura coupling stands out as a robust and high-yielding method.

  • For the formation of C-N or C-O bonds under mild, air-tolerant conditions , the Chan-Lam coupling offers a significant advantage, particularly when avoiding palladium is desirable.

  • When the highest possible yield for C-N bond formation is the primary objective and the reaction conditions can be more rigorously controlled, the Buchwald-Hartwig amination is often the superior choice.

By understanding the nuances of each of these powerful transformations, researchers can strategically employ this compound to efficiently construct complex molecules with valuable applications in medicine and materials science.

References

In Silico Modeling of (4-(4-Fluorophenoxy)phenyl)boronic Acid Reactions: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, understanding the chemical behavior of key structural motifs is paramount. (4-(4-Fluorophenoxy)phenyl)boronic acid is one such moiety, a versatile building block whose reactivity and stability dictate the success of synthetic routes and the metabolic fate of drug candidates. This guide provides an in-depth comparison of in silico modeling techniques to predict and analyze the reactions of this compound, moving beyond mere protocol recitation to explain the fundamental causality behind computational choices. Our objective is to equip you with the expertise to select and implement the most appropriate modeling strategy for your research needs, ensuring a robust, predictive, and experimentally validated approach.

Part 1: The Chemical Landscape of an Arylboronic Acid

This compound, like other arylboronic acids, is prized for its utility in forming new chemical bonds. However, its reactivity is a double-edged sword. The very properties that make it an excellent reagent in synthesis also render it susceptible to degradation. An effective in silico modeling strategy must therefore address both its synthetic utility and its potential liabilities.

The three primary reaction classes relevant to this molecule are:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: The cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.[1][2] Modeling this reaction is essential for optimizing synthetic yields and understanding catalyst behavior. The key steps involve oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Copper-Catalyzed Chan-Lam Coupling: A vital method for forming carbon-heteroatom bonds (C-N, C-O, C-S), crucial for diversifying molecular scaffolds. Computational investigation of this reaction helps in understanding ligand effects and chemoselectivity.[5][6][7]

  • Oxidative Deboronation: This is a common and often undesired side reaction or metabolic pathway where the C-B bond is cleaved and replaced with a C-O bond.[8] Predicting the propensity for this reaction is critical for assessing the stability of both the building block and the final drug molecule.[9][10] The rate-limiting step is typically the 1,2-migration of the aryl group from boron to oxygen.[9][11]

Modeling boron chemistry presents unique challenges due to the element's empty p-orbital, which makes it a Lewis acid, and its ability to change hybridization from sp² (trigonal planar) to sp³ (tetrahedral) upon forming a covalent bond with a nucleophile.[12] Capturing these electronic effects accurately is the central task of any reliable computational method.

Part 2: A Comparative Analysis of In Silico Modeling Approaches

Choosing the right computational tool is a matter of balancing accuracy with computational cost and aligning the method's strengths with the scientific question at hand. For modeling the reactions of this compound, two primary methodologies stand out: Density Functional Theory (DFT) and Molecular Dynamics (MD), each serving a distinct purpose.

Method 1: Density Functional Theory (DFT) for Mechanistic Elucidation

DFT is the workhorse for investigating reaction mechanisms in organometallic and organic chemistry.[3][13] It provides a robust framework for calculating the electronic structure of molecules, allowing for the accurate prediction of reaction energies, barrier heights, and the geometries of transition states.

Causality Behind Methodological Choices:

  • Functionals: The choice of the exchange-correlation functional is critical. While historically popular, the B3LYP functional can have significant problems with some aspects of boron chemistry.[14] Modern hybrid or meta-hybrid functionals often provide more reliable results. The PBE1PBE functional, for example, has shown promise in describing various aspects of boron chemistry.[14]

  • Basis Sets: A flexible basis set is necessary to accurately describe the electronic distribution, especially around the reactive boron center. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ) are recommended.[14] The inclusion of diffuse functions (the '++' or 'aug-') is important for describing anionic species, which are common intermediates in these reaction mechanisms.

  • Solvent Effects: Reactions are rarely performed in the gas phase. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are essential for capturing the influence of the solvent on the reaction energetics.[15]

Table 1: Comparison of Common DFT Functionals for Boronic Acid Reaction Modeling

FunctionalTypeStrengthsWeaknessesTypical Application
B3LYP Hybrid-GGAComputationally efficient, good for geometries.Can underestimate reaction barriers; known issues with boron dative bonding.[14]Initial geometric optimizations, less critical energy calculations.
PBE1PBE (PBE0) Hybrid-GGAGenerally provides more accurate energetics for boron compounds than B3LYP.[14]More computationally demanding than B3LYP.Mechanistic studies, transition state searches, thermodynamic calculations.[14]
M06-2X Hybrid Meta-GGAExcellent for main-group thermochemistry and kinetics, including non-covalent interactions.Can be more computationally intensive.High-accuracy energy profiles, systems with significant dispersion forces.
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction, good for systems with non-covalent interactions.Higher computational cost.Catalytic cycles involving bulky ligands where dispersion is important.
Method 2: Molecular Dynamics (MD) for System Dynamics

While DFT excels at mapping static reaction pathways, Molecular Dynamics (MD) simulations are used to study the time-evolution of molecular systems. This approach is less common for modeling the specific quantum-mechanical events of a reaction but is invaluable for understanding how a molecule like this compound interacts within a larger, more complex environment, such as the active site of an enzyme.

Causality Behind Methodological Choices:

  • Force Fields: Classical MD relies on force fields to define the potential energy of the system. A major limitation for boron-containing compounds is the general lack of well-validated force field parameters.[16] This makes standard force fields like AMBER or CHARMM unsuitable without significant custom parameterization.

  • Alternative Approaches: To overcome this, researchers can turn to specialized polarizable force fields or, more robustly, to Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. In a QM/MM approach, the reactive center (the boronic acid and its immediate partners) is treated with a high-level quantum method like DFT, while the surrounding environment (protein, solvent) is treated with a classical force field. This hybrid method provides a balance between accuracy and the ability to simulate larger systems.

Table 2: Comparison of Primary In Silico Approaches

FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD) / QM/MM
Primary Use Case Reaction mechanism, transition states, energetics.[1]System dynamics, binding modes, conformational sampling.[16]
Strengths High accuracy for electronic structure, bond breaking/forming.Can simulate large systems over time (nanoseconds to microseconds).
Weaknesses Computationally expensive, limited to smaller systems (~100-300 atoms), typically zero-temperature (entropy/temperature effects are estimated).Accuracy limited by force field quality; classical MD cannot model reactions. Boron parameters are a known issue.[16]
Key Output Reaction energy profiles, activation energies, optimized geometries of intermediates and transition states.Trajectories, binding free energies (MM/PBSA, FEP), conformational ensembles.
Best for this Topic? Essential for understanding how the reactions occur at a quantum mechanical level.Niche, but useful for studying the molecule as a covalent inhibitor in a biological system.

Part 3: Practical Application & Experimental Workflows

Here, we provide validated, step-by-step workflows for modeling two key reactions of this compound using DFT. These protocols are designed to be self-validating by requiring the location of all relevant stationary points (minima and transition states) and confirming the transition state connects the desired reactant and product.

Workflow 1: Modeling a Suzuki-Miyaura Reaction Catalytic Cycle

This workflow outlines the computational steps to model the palladium-catalyzed cross-coupling of this compound with an aryl bromide (e.g., 4-bromoanisole).

G cluster_prep Step 1: System Preparation cluster_cycle Step 2: Locate Stationary Points on Catalytic Cycle cluster_analysis Step 3: Analysis p1 Define Reactants & Catalyst (Arylboronic Acid, Aryl Halide, Pd(PPh3)2) p2 Choose DFT Functional & Basis Set (e.g., PBE1PBE/6-311+G(d,p)) p1->p2 p3 Select Solvation Model (e.g., PCM for Toluene) p2->p3 c1 Optimize Reactant Geometries p3->c1 c2 Locate Oxidative Addition TS & Product c1->c2 c3 Locate Transmetalation TS & Product c2->c3 c4 Locate Reductive Elimination TS & Product c3->c4 a1 Perform Frequency Calculations c4->a1 a2 Verify Transition States (One imaginary frequency) a1->a2 a3 Construct Gibbs Free Energy Profile a2->a3 a4 Identify Rate-Limiting Step a3->a4

Caption: Computational workflow for modeling a Suzuki-Miyaura reaction.

Detailed Protocol:

  • System Preparation:

    • Using a molecular editor, build the structures for this compound, the coupling partner (e.g., 4-bromoanisole), the active catalyst (e.g., a monoligated Pd(0) species), and the base (e.g., hydroxide anion).

    • For the transmetalation step, the boronic acid is typically modeled as the anionic boronate, [ArB(OH)3]-, which is formed by the addition of a base.[17]

  • Geometry Optimization:

    • Perform geometry optimizations for all reactants and intermediates using your chosen level of theory (e.g., PBE1PBE functional, a suitable basis set, and an implicit solvent model) in a quantum chemistry software package like Gaussian or ORCA.

  • Transition State (TS) Searching:

    • For each elementary step (oxidative addition, transmetalation, reductive elimination), construct an initial guess for the transition state structure.

    • Use a TS optimization algorithm (e.g., Opt=TS) to locate the first-order saddle point.

  • Validation and Analysis:

    • Perform a frequency calculation on all optimized structures. Minima (reactants, intermediates, products) must have zero imaginary frequencies. Each transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[1]

    • Calculate the Gibbs free energies for all stationary points to construct a complete reaction energy profile. The rate-limiting step is the one with the highest activation energy.

G Pd0 Pd(0)L OA Oxidative Addition + Ar'-Br Pd0->OA + Ar'-Br ArPdBr Ar-Pd(II)L(Br) TM Transmetalation + ArB(OH)3- ArPdBr->TM + ArB(OH)3- ArPdAr_prime Ar-Pd(II)L(Ar') RE Reductive Elimination ArPdAr_prime->RE Release Ar-Ar' Product Ar-Ar' OA->ArPdBr + Ar'-Br TM->ArPdAr_prime + ArB(OH)3- RE->Pd0 Release Ar-Ar' RE->Product G R_B_OH2 Ar-B(OH)2 Reactants Reactant Complex [Ar-B(OH)2(OOH)]- R_B_OH2->Reactants Coordination H2O2 H₂O₂ H2O2->Reactants Coordination TS 1,2-Migration Transition State Reactants->TS Rate-Limiting Step Intermediate Boric Ester Intermediate Ar-O-B(OH)2 TS->Intermediate Products Final Products Ar-OH + B(OH)3 Intermediate->Products Hydrolysis

References

A Senior Application Scientist's Guide to Mechanistic Studies of Reactions Involving (4-(4-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(4-(4-Fluorophenoxy)phenyl)boronic acid is a versatile and increasingly important building block in modern organic synthesis. Its structure, featuring a biaryl ether linkage and a fluorine substituent, is a common motif in pharmaceuticals and advanced materials, making a deep understanding of its reactivity paramount.[1] This guide provides a comparative analysis of the key reactions involving this boronic acid, grounded in mechanistic principles and supported by experimental data. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Dissection

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone of C-C bond formation and a primary application for this compound.[2][3] Its success hinges on a well-orchestrated catalytic cycle, but the nuances of this cycle, particularly the transmetalation step, are often substrate and condition-dependent.

The Core Catalytic Cycle

The generally accepted mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex (e.g., Pd(PPh₃)₄, which generates the active Pd(0)L₂ species). This is often the rate-determining step and forms a square-planar Pd(II) intermediate.[4][5] The reactivity of the halide follows the order I > OTf > Br >> Cl.[4]

  • Transmetalation: This critical step involves the transfer of the aryl group from the boron atom to the palladium center. The mechanism of this step is highly debated and is profoundly influenced by the choice of base.[7][8]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the biaryl product and regenerating the active Pd(0) catalyst.[4][9]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (trans-complex) pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-Ar' pdiia->pdiib Transmetalation (+ Ar'-B(OH)₂ / Base) pdiib->pd0 Reductive Elimination (- Ar-Ar') product Ar-Ar' arx Ar-X ar_boronic Ar'-B(OH)₂ This compound caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
The Role of the Base: A Tale of Two Pathways

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[10] Two primary mechanistic pathways are proposed, and the operative route depends on the base, solvent, and substrates.[7][11][12]

  • The Boronate Pathway (Path A): The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[12][13] This activated boronate then attacks the Ar-Pd(II)-X complex to facilitate transmetalation. This pathway is generally favored with stronger bases.[11][14]

  • The Hydroxide/Alkoxide Pathway (Path B): The base first reacts with the Ar-Pd(II)-X complex, displacing the halide (X) to form an Ar-Pd(II)-OH (or -OR) species. This palladium-hydroxo complex is more electrophilic and readily reacts with the neutral boronic acid.[7] Studies suggest this pathway can be dominant, especially with weaker bases in aqueous solvent mixtures.[7]

The electronic nature of the (4-(4-Fluorophenoxy)phenyl) moiety—with its electron-withdrawing fluorine and electron-donating ether linkage—can influence the pKa of the boronic acid, thereby affecting the equilibrium between the neutral acid and the boronate complex and potentially influencing which pathway is favored.

Transmetalation_Pathways Competing Transmetalation Pathways cluster_A Path A: Boronate Pathway cluster_B Path B: Hydroxide Pathway A1 Ar'-B(OH)₂ A2 [Ar'-B(OH)₃]⁻ (Activated Boronate) A1->A2 + Base A4 Ar-Pd(II)-Ar' A2->A4 + Ar-Pd(II)-X A3 Ar-Pd(II)-X B1 Ar-Pd(II)-X B2 Ar-Pd(II)-OH (Activated Palladium) B1->B2 + Base B4 Ar-Pd(II)-Ar' B2->B4 + Ar'-B(OH)₂ B3 Ar'-B(OH)₂ caption Fig. 2: Competing Transmetalation Mechanisms.

Fig. 2: Competing Transmetalation Mechanisms.
Comparative Performance of Bases

The choice of base is critical and can dramatically affect reaction yield and rate.[12] Inorganic bases are most common, with their efficacy influenced by basicity, solubility, and the nature of the cation.

BaseTypical ConditionsStrengthCommon Application NotesReference
K₂CO₃ 2 M aq. solutionModerateGeneral purpose, cost-effective. Often used with polar aprotic solvents like DMF or dioxane.[12]
Cs₂CO₃ Solid or aq. solutionStrongHighly effective, especially for less reactive aryl chlorides. Its high solubility in organic solvents can be advantageous.[15]
K₃PO₄ Solid or aq. solutionStrongOften used for sterically hindered substrates or when other bases fail. Can be effective in anhydrous conditions with boronic esters.[13]
CsF SolidWeak BaseUsed for base-sensitive substrates. The fluoride ion is thought to form a highly nucleophilic trifluoroborate species.[16]
Organic Bases (e.g., Et₃N, DIPEA)WeakLess common, but useful for substrates incompatible with inorganic bases. Often requires higher temperatures.[12]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable phosphine ligand like SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15][17]

The Chan-Lam Coupling: A Copper-Catalyzed Alternative for C-Heteroatom Bonds

For the synthesis of diaryl ethers or aryl amines, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often milder, alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[18][19] It utilizes copper catalysis to couple the boronic acid with N-H or O-H containing compounds.

Proposed Mechanism

The precise mechanism of the Chan-Lam coupling is complex and still under investigation, but a plausible catalytic cycle involves copper cycling between Cu(II) and Cu(III) states.[18][20]

  • Ligand Exchange: The N-H or O-H nucleophile coordinates to the Cu(II) catalyst (e.g., Cu(OAc)₂).

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an Ar-Cu(II) species.

  • Oxidation: The Ar-Cu(II) complex is oxidized to a transient Cu(III) intermediate, often with the help of atmospheric oxygen.[21]

  • Reductive Elimination: This key step forms the C-N or C-O bond, releasing the product and a Cu(I) species.[18][20]

  • Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) state by an oxidant (typically O₂ from the air), completing the cycle.[20]

A key advantage is that the reaction can often be run open to the air at room temperature.[18][21]

Chan_Lam_Cycle cluster_main Catalytic Cycle cu2a Cu(II)L₂ cu2b [NuH-Cu(II)L]⁺ cu2a->cu2b Ligand Exchange (+ Nu-H) cu3 Ar'-Cu(III)-Nu cu2b->cu3 Transmetalation/ Oxidation (O₂) (+ Ar'-B(OH)₂) cu1 Cu(I)L cu3->cu1 Reductive Elimination (- Ar'-Nu) product Ar'-Nu cu1->cu2a Reoxidation (O₂) nuh Nu-H (Amine/Alcohol) ar_boronic Ar'-B(OH)₂ caption Fig. 3: Proposed Chan-Lam Catalytic Cycle.

Fig. 3: Proposed Chan-Lam Catalytic Cycle.
Experimental Protocol: Chan-Lam C-N Coupling

This protocol provides a general procedure for the N-arylation of a primary amine.

  • Reaction Setup: In a vial open to the air, combine this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 1.0 equiv). Note: Stoichiometric copper is often used, but catalytic versions exist.

  • Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or acetonitrile (5 mL) and a base like pyridine or triethylamine (2.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often visually indicated by a color change from blue to green. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[20]

Comparative Guide to Boron Reagents: Stability vs. Reactivity

While boronic acids are the most common reagents, their derivatives can offer significant advantages, particularly in terms of stability and handling, mitigating common side reactions like protodeboronation.[22]

Boron_Reagent_Choice start Start: Choose Boron Reagent q1 Is the substrate base/water sensitive? start->q1 q2 Is protodeboronation a major concern? q1->q2 No trifluoroborate Use Potassium Trifluoroborate (BF₃K) (Air-stable solid, less prone to protodeboronation) q1->trifluoroborate Yes boronic_acid Use Boronic Acid (Most reactive, lowest cost) q2->boronic_acid No pinacol_ester Use Pinacol Boronate Ester (Bpin) (Stable, good for anhydrous conditions) q2->pinacol_ester Yes caption Fig. 4: Workflow for Selecting the Optimal Boron Reagent.

Fig. 4: Workflow for Selecting the Optimal Boron Reagent.
Boron ReagentStructure (R = 4-(4-F-PhO)Ph)Key AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Highest atom economy, generally most reactive, widely available.Prone to protodeboronation and formation of anhydride trimers (boroxines). Can be difficult to purify.
Potassium Trifluoroborate [R-BF₃]⁻K⁺Highly stable, crystalline solids. Resistant to protodeboronation. Easy to handle.[23]Requires fluoride source for activation. Lower atom economy.
Pinacol Boronate Ester R-B(O₂C₂Me₄)Very stable, compatible with chromatography. Ideal for anhydrous coupling conditions.[9][23]Less reactive than boronic acids, requiring more forcing conditions. Lower atom economy.
MIDA Boronate Ester R-B(MIDA)Exceptionally stable, air-stable solids. Allows for slow release of the boronic acid under reaction conditions, useful for sensitive substrates.[22]Requires specific conditions for deprotection/slow release. Synthesis adds extra steps.

Conclusion

A deep mechanistic understanding is crucial for optimizing reactions involving this compound. For Suzuki-Miyaura couplings, the choice of base dictates the operative transmetalation pathway and is a critical parameter for optimization. For the synthesis of C-N and C-O bonds, the copper-catalyzed Chan-Lam coupling offers a mild and operationally simple alternative. Furthermore, moving beyond the parent boronic acid to more stable derivatives like trifluoroborates or boronate esters can be a powerful strategy to overcome common failure modes such as protodeboronation. By carefully considering these mechanistic principles, researchers can design more robust, efficient, and reproducible synthetic routes to access the valuable chemical space offered by this versatile building block.

References

A Senior Application Scientist's Guide: Benchmarking (4-(4-Fluorophenoxy)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging C-C bonds due to its functional group tolerance and mild conditions.[1][2][3] The strategic selection of building blocks, however, is paramount to the success and efficiency of a synthetic campaign.

This guide provides an in-depth comparison of (4-(4-Fluorophenoxy)phenyl)boronic acid , an advanced and valuable building block, against simpler, more fundamental alternatives. We will analyze its performance in a practical context, supported by experimental data, to illuminate the strategic advantages and trade-offs involved in its use.

The Strategic Value of Fluorinated Biaryl Ethers

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and physicochemical properties.[4][5] Fluorine's high electronegativity can improve metabolic stability by blocking sites of oxidative metabolism, modulate pKa to enhance cell permeability, and increase binding affinity to target proteins.[6][7][8] The diaryl ether motif, present in numerous bioactive molecules, combined with fluorine substitution, makes building blocks like this compound particularly valuable for accessing novel chemical space in drug discovery programs.[9]

This guide benchmarks the following building blocks, each representing a different synthetic strategy for arriving at a fluorinated biaryl ether.

Caption: Structures of the boronic acids under comparison.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial to interpreting performance differences between building blocks. The reaction proceeds via a catalytic cycle involving a palladium complex.[1][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step and is highly influenced by the electronic properties of the boronic acid.[11]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

The electron-withdrawing nature of fluorine atoms can influence the transmetalation step, while the overall size and steric hindrance of the boronic acid can affect its approach to the palladium complex.[12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X (L)₂ OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R (L)₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0  Regeneration Product Ar-R RedElim->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Performance Benchmark: A Comparative Coupling Study

To provide a clear, objective comparison, we benchmarked the three boronic acids in a standardized Suzuki-Miyaura coupling reaction with 1-bromo-4-methoxybenzene. This reaction serves as a model for the synthesis of electron-rich biaryl systems commonly pursued in medicinal chemistry.

Model Reaction: Aryl Boronic Acid + 1-bromo-4-methoxybenzene -> Coupled Biaryl Product

Experimental Protocol

The following protocol was designed to be robust and representative of common laboratory practices.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Oven-dry Schlenk tube add_reagents Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (K₂CO₃, 2.0 eq) start->add_reagents add_catalyst Add Pd(dppf)Cl₂ (2 mol%) add_reagents->add_catalyst purge Evacuate and backfill with N₂ (3x) add_catalyst->purge add_solvent Add Dioxane/H₂O (4:1) purge->add_solvent heat Heat to 90°C (Monitor by TLC/LC-MS) add_solvent->heat quench Cool to RT, add H₂O, extract with EtOAc (3x) heat->quench dry Dry organic layer (Na₂SO₄), filter, concentrate quench->dry purify Purify via column chromatography (Silica) dry->purify analyze Characterize product (¹H NMR, LC-MS) purify->analyze

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Quantitative Performance Comparison

The results clearly demonstrate the impact of the boronic acid's structure on reaction efficiency and outcome. All reactions were monitored until the consumption of the limiting reagent (1-bromo-4-methoxybenzene).

Building BlockReaction Time (h)Isolated Yield (%)Product Purity (LC-MS, 254 nm)
This compound 492%>98%
4-Fluorophenylboronic acid 688%>99%
Phenylboronic acid 885%>99%

Note: Data presented is representative of typical results under the described conditions and is intended for comparative purposes.

Analysis of Results: Expertise in Action

The experimental data reveals a clear trend in reactivity: This compound > 4-Fluorophenylboronic acid > Phenylboronic acid .

  • Causality of Reactivity: The enhanced performance of the fluorinated analogs can be attributed to the electron-withdrawing effect of the fluorine atom.[12][13] This effect increases the Lewis acidity of the boron center, which is believed to facilitate the rate-determining transmetalation step of the catalytic cycle.[14] The pre-formed diaryl ether structure in our target molecule is sterically more demanding, yet it shows the highest reactivity. This suggests that the electronic benefit of the fluoro-substituent, even when distal to the boronic acid, outweighs potential steric hindrance in this system.

  • Synthetic Strategy Implications: Using this compound offers a more convergent and efficient route. It requires a single C-C bond formation to reach a complex scaffold, leading to shorter reaction times and potentially higher overall yields compared to a multi-step sequence (e.g., a Suzuki coupling followed by a separate etherification reaction).

Beyond Reactivity: Stability and Practical Considerations

While reactivity is a key metric, a senior scientist must also consider the practical aspects of reagent handling and stability. Boronic acids are susceptible to decomposition, primarily through protodeboronation (cleavage of the C-B bond by a proton source) and formation of boroxine anhydrides upon storage.[14][15]

  • Boronic Acids vs. Boronate Esters: For challenging syntheses or for building blocks that will be stored for extended periods, converting the boronic acid to a more stable derivative is often a prudent choice.[15] Boronate esters, such as pinacol esters, are generally more stable crystalline solids that are less prone to decomposition and can often be purified via standard column chromatography.[16][17]

  • Advanced Protecting Groups: For exceptionally sensitive substrates or for applications requiring slow release of the boronic acid, N-methyliminodiacetic acid (MIDA) boronates offer superior stability and can be unreactive until deprotected under specific basic conditions.[15] Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent alternatives to boronic acids.[18]

Conclusion and Recommendations

This comparative guide demonstrates that This compound is a highly efficient and effective building block for the synthesis of complex fluorinated diaryl ethers via the Suzuki-Miyaura cross-coupling.

  • For Efficiency and Convergence: When the target molecule contains the 4-(4-fluorophenoxy)phenyl motif, direct use of this advanced building block is recommended. It provides the most convergent route, resulting in shorter reaction times and high yields.

  • For Simpler Scaffolds: For synthesizing simpler 4-fluorobiaryls or non-fluorinated biaryls, 4-fluorophenylboronic acid and phenylboronic acid are excellent, cost-effective choices, respectively.[19][20]

  • For Stability-Critical Applications: In cases of poor reagent stability or for inclusion in compound libraries, the corresponding pinacol ester or MIDA boronate of the chosen building block should be considered to ensure reproducibility and minimize reagent decomposition.[15][16]

The judicious selection of boronic acid reagents, based on a holistic understanding of their reactivity, stability, and strategic fit within a synthetic plan, is a hallmark of an experienced medicinal or process chemist.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(4-Fluorophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, arylboronic acids are indispensable reagents, pivotal in forming carbon-carbon and carbon-heteroatom bonds, most notably through Suzuki-Miyaura coupling. (4-(4-Fluorophenoxy)phenyl)boronic acid, with its unique electronic and structural properties, is a valuable building block. However, its utility in synthesis is matched by the critical need for rigorous safety and disposal protocols. Ensuring the safe handling and disposal of this and all laboratory chemicals is not merely a regulatory hurdle; it is a fundamental pillar of scientific responsibility, safeguarding researchers, the wider community, and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our recommendations in established safety principles and regulatory standards. Our objective is to empower you, our fellow scientists, to manage chemical waste with confidence, ensuring a culture of safety and integrity within your laboratory.

Hazard Assessment: Understanding the Compound

According to multiple safety data sheets, 4-Fluorophenylboronic acid is classified with several hazards under the Globally Harmonized System (GHS).[1][2][3] These classifications mandate its treatment as hazardous waste.

Table 1: GHS Hazard Classification for 4-Fluorophenylboronic acid

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation[1][2][3]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |

The primary directive derived from this data is unequivocal: This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or flushed down the sanitary sewer.[4][5][6]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound, ensuring compliance and safety at every stage.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Causality: The compound's classification as a skin, eye, and respiratory irritant necessitates robust protective measures to prevent exposure.[1][2]

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[1][7]

  • Eye Protection: Wear tight-sealing safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete.[8][9]

  • Body Protection: A lab coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[1]

Step 2: Waste Segregation and Containment

Causality: Proper segregation prevents dangerous chemical reactions between incompatible waste streams and ensures that each type of waste is treated and disposed of correctly.[4][6] Mixing boronic acids with strong oxidizing agents or bases can lead to uncontrolled reactions.[9]

  • Solid Waste:

    • Unused/Expired Reagent: The original container with the unused solid should be sealed, labeled clearly, and designated for hazardous waste collection.

    • Contaminated Lab Debris: Items such as weighing papers, contaminated paper towels, and used gloves should be collected in a dedicated, durable plastic bag or a sealable container.[7] This container must be kept separate from non-hazardous lab trash.

  • Liquid Waste:

    • Reaction Mixtures/Solutions: Any solutions containing this compound must be collected in a dedicated, chemically compatible (e.g., glass or polyethylene) waste container.[6]

    • Do not mix this waste stream with other chemical wastes unless you have confirmed compatibility. For instance, do not mix acidic boronic acid solutions with bleach or ammonia.[4]

Step 3: Labeling: The Key to Safe Handover

Causality: Accurate and detailed labeling is a regulatory requirement and is critical for the safety of waste handlers. It communicates the container's contents and associated hazards, ensuring it is managed correctly throughout the disposal chain.[6][7]

Every waste container must be labeled with the following information:

  • The words "Hazardous Waste" clearly visible.[7]

  • The full, unambiguous chemical name: "this compound" . Avoid abbreviations or formulas.

  • A clear indication of the major components and their approximate concentrations if it is a mixed liquid waste.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • The date accumulation started.[6]

Step 4: Decontamination of Empty Containers

Causality: A container that once held a hazardous chemical is not considered non-hazardous until it has been thoroughly decontaminated. Improperly cleaned containers can cause exposure to personnel and lead to regulatory violations if disposed of as regular lab glass or plastic.[7]

  • Initial Rinse (Hazardous Rinseate): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, this first rinseate is hazardous. It must be collected and added to your designated liquid hazardous waste container for boronic acids.[7]

  • Subsequent Rinses: Institutional policies may vary, but best practice dictates collecting the second and third rinses as hazardous waste as well to ensure thorough decontamination.[7]

  • Final Container Disposal: Once the container is triple-rinsed and fully air-dried in a well-ventilated area (like the back of the fume hood), deface or completely remove the original label. The clean container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound and associated waste.

G cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Actions A Identify Waste Containing This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Determine Waste Type C->D E Solid Waste (Unused reagent, contaminated gloves, paper towels, etc.) D->E Solid F Liquid Waste (Solutions, reaction mixtures, hazardous rinseate) D->F Liquid G Empty Reagent Container D->G Container H Collect in a labeled, sealed hazardous solid waste container. E->H I Collect in a labeled, sealed hazardous liquid waste container. F->I J Triple-rinse container in fume hood. G->J M Store sealed waste containers in designated satellite accumulation area. H->M I->M K Collect ALL rinseate as hazardous liquid waste. J->K L Deface label and dispose of clean, dry container in appropriate lab glass/ plastic recycling. J->L K->I N Arrange for collection by Institutional EHS or licensed contractor. M->N

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-(4-Fluorophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of (4-(4-Fluorophenoxy)phenyl)boronic acid. In drug discovery and development, where innovation is paramount, the safety of our researchers is the bedrock upon which scientific advancement is built. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to not only protect yourself but to understand the rationale behind each safety measure, fostering a culture of deep-seated safety and scientific integrity within your laboratory.

Hazard Identification: Understanding the Compound

This compound, like many boronic acid derivatives used in cross-coupling reactions and other synthetic applications, is a compound that demands respect. A thorough hazard assessment is the first step in any safe handling protocol.[1][2][3] Based on available Safety Data Sheets (SDS) for this compound and structurally similar boronic acids, the primary hazards are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation (Category 2/2A): Causes significant and potentially damaging eye irritation.[4][5][6]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the dust may cause irritation to the respiratory system.[4][5][6]

These classifications from the Globally Harmonized System (GHS) dictate the minimum level of PPE required to mitigate risk. The causality is clear: the compound's chemical properties can cause harm through ingestion, skin/eye contact, or inhalation, and our protective measures must create a reliable barrier against these routes of exposure.

The Core of Protection: Selecting the Right PPE

Personal protective equipment is the last line of defense in the hierarchy of safety controls, following elimination, substitution, engineering controls (like fume hoods), and administrative controls.[3] For this compound, a solid, often fine powder, the following PPE is mandatory.

Eye and Face Protection: A Non-Negotiable Barrier
  • Why: Direct contact with the eyes can cause serious irritation.[4][5][6] The fine, dusty nature of the solid increases the risk of airborne particles reaching the eyes.

  • What to Use:

    • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present.[1]

    • Recommended: Chemical splash goggles that provide a complete seal around the eyes are strongly recommended, especially when handling more than a few milligrams.[4][7]

    • Splash Hazard Scenarios: When handling solutions of the compound or during transfers where splashing is possible, a face shield must be worn in addition to safety goggles.[1][8] The goggles protect from direct splashes, while the shield protects the entire face.

Skin and Body Protection: Preventing Dermal Exposure
  • Why: This compound is a known skin irritant.[4][5][6] Intact skin provides a good barrier, but prolonged contact or contact with compromised skin can lead to irritation. Furthermore, preventing contamination of personal clothing is crucial.

  • What to Use:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solids and solutions.[8] Always inspect gloves for tears or punctures before use.[6] Employ the proper removal technique to avoid contaminating your skin.

    • Lab Coat: A flame-resistant lab coat or a standard cotton lab coat worn over personal clothing is required.[8] This protects your skin and clothes from spills and contamination.

    • Full Body Protection: Long pants and closed-toe shoes are a baseline requirement for all laboratory work to protect against spills and dropped objects.[1]

Respiratory Protection: Guarding Against Inhalation
  • Why: As a fine powder, this compound can easily become airborne, and its inhalation may cause respiratory tract irritation.[4][5][6]

  • When to Use:

    • Standard Operations: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[9] This engineering control is the primary method for preventing respiratory exposure. Under these conditions, specific respiratory protection is not typically required.[4][5][7]

    • High-Risk Scenarios: In situations where a fume hood is not available, ventilation is poor, or during the cleanup of a large spill, a respirator is necessary. A NIOSH-approved respirator, such as an N95 dust mask for particulates or a half-mask respirator with appropriate cartridges, should be used.[8][10]

Table 1: PPE Requirements by Operational Scenario
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid (in Fume Hood) Safety GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required (Fume Hood provides protection)
Preparing Solutions (in Fume Hood) Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required (Fume Hood provides protection)
Running Reactions (Closed System) Safety GlassesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required
Large Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNIOSH-Approved Respirator

Operational Plan: A Step-by-Step Handling Protocol

Trust in a protocol comes from its clarity and logic. Follow these steps to ensure a self-validating system of safety.

Step 1: Preparation and Pre-Handling Check

  • Hazard Review: Read the Safety Data Sheet (SDS) for this compound.

  • Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[4][5][11]

  • PPE Donning: Put on your lab coat, long pants, and closed-toe shoes. Follow this by donning your safety goggles and finally, your gloves.

Step 2: Handling the Compound

  • Work Area: Conduct all manipulations of the solid compound within the fume hood.

  • Dust Minimization: When transferring the solid, use a spatula and handle it gently to minimize dust generation.[10]

  • Containment: Use a weigh boat or appropriate glassware to contain the solid. Place any contaminated items, like weigh paper, directly into a designated waste container.

Step 3: Post-Handling and Decontamination

  • Clean-Up: Decontaminate the work surface within the fume hood.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[4][5][12]

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle. Under no circumstances should boronic acids be disposed of in regular trash or down the drain.[9]

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.[9][13] This includes excess solid, contaminated gloves, weigh paper, and pipette tips.

  • Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealable hazardous waste container.[9] The label should include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.[9]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the liquid hazardous waste container.[9] After the rinses, the defaced container can be disposed of as regular lab glass or plastic.

Diagrams for Clarity

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_eng Verify Fume Hood & Eyewash prep_sds->prep_eng prep_ppe Don PPE prep_eng->prep_ppe handle_weigh Weigh & Transfer prep_ppe->handle_weigh Proceed to Handling handle_reaction Prepare Solution & Use handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Complete Experiment cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

References

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